4-Chloro-3,5-diiodopyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3,5-diiodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClI2N/c6-5-3(7)1-9-2-4(5)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTMJBDJGWAURK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)I)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClI2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629357 | |
| Record name | 4-Chloro-3,5-diiodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13993-58-3 | |
| Record name | 4-Chloro-3,5-diiodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-3,5-diiodopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-3,5-diiodopyridine, a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and drug development. This document details a robust two-step synthetic pathway, commencing with the iodination of 4-hydroxypyridine to yield 3,5-diiodo-4-pyridone, followed by a chlorination step to produce the target compound. Detailed experimental protocols for each synthetic step are provided. Furthermore, this guide presents a thorough characterization of this compound, including its physicochemical properties and spectral data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables for clarity and ease of comparison. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathway and characterization workflow, adhering to specified formatting requirements.
Introduction
This compound (C₅H₂ClI₂N) is a polysubstituted pyridine derivative featuring both chloro and iodo substituents.[1] This unique combination of halogens imparts distinct reactivity profiles, making it a valuable intermediate for the synthesis of complex molecules, particularly in the realm of drug discovery. The electron-withdrawing nature of the halogens and the nitrogen atom in the pyridine ring activates the molecule for various chemical transformations. The differential reactivity of the C-Cl and C-I bonds allows for selective functionalization through methodologies such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.[1]
This guide outlines a reliable synthetic route to this compound and provides a comprehensive summary of its analytical characterization.
Synthesis Pathway
The synthesis of this compound is accomplished via a two-step process. The first step involves the di-iodination of 4-hydroxypyridine to form 3,5-diiodo-4-pyridone. The subsequent step is the chlorination of this intermediate to yield the final product.
Experimental Protocols
This procedure is adapted from a patented method for the synthesis of 3,5-diiodo-4-hydroxypyridine.[2]
Materials:
-
4-Hydroxypyridine
-
Sodium Iodide (NaI)
-
Sodium Chlorite (NaClO₂)
-
Sodium Hypochlorite (NaOCl)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Chloroform (CHCl₃)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction flask, dissolve 4-hydroxypyridine (0.10 mol) and sodium iodide (0.40 mol) in methanol (200 mL) and concentrated hydrochloric acid (25 mL).
-
Prepare a solution of sodium chlorite (0.25 mol) and sodium hypochlorite (0.05 mol) in water (100 mL).
-
Slowly add the sodium chlorite/hypochlorite solution to the reaction mixture over a period of 2 hours.
-
After the addition is complete, continue to stir the reaction mixture for an additional 2 hours.
-
Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).
-
Upon completion, dilute the reaction mixture with water (200 mL).
-
Extract the aqueous layer with chloroform (3 x 150 mL).
-
Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization if necessary.
Expected Yield: Approximately 98%.[2]
This protocol is based on general procedures for the chlorination of hydroxypyridines using phosphorus oxychloride (POCl₃).[3]
Materials:
-
3,5-Diiodo-4-pyridone
-
Phosphorus Oxychloride (POCl₃)
-
Pyridine (as a base, optional)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 3,5-diiodo-4-pyridone (1.0 equiv).
-
Carefully add phosphorus oxychloride (5-10 equiv). A small amount of pyridine (1 equiv) can be added to facilitate the reaction.[3]
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.
-
Monitor the reaction by a suitable chromatographic method until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.
Characterization Data
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₂ClI₂N | [1] |
| Molecular Weight | 365.34 g/mol | [1] |
| Appearance | Solid | |
| CAS Number | 13993-58-3 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
Due to the symmetrical substitution pattern of this compound, the protons at the C-2 and C-6 positions are chemically equivalent, resulting in a single signal in the ¹H NMR spectrum.[1]
| Proton Position | Chemical Shift (δ) ppm | Multiplicity | Solvent |
| H-2, H-6 | 8.83 | Singlet (s) | CDCl₃ |
The ¹³C NMR spectrum is predicted to show three distinct signals corresponding to the three unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent atoms and the "heavy atom effect" of iodine.[1]
| Carbon Position | Predicted Chemical Shift Range (ppm) | Key Influencing Factors |
| C-2, C-6 | Downfield | Adjacent to electronegative Nitrogen |
| C-4 | Downfield | Attached to electronegative Chlorine |
| C-3, C-5 | Upfield | Heavy atom effect of Iodine |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the pyridine ring and carbon-halogen bonds.
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100-3000 | Aromatic C-H Stretch |
| 1600-1550 | C=C/C=N Ring Stretching |
| 1450-1400 | C=C/C=N Ring Stretching |
| 800-600 | C-Cl Stretch |
| Below 600 | C-I Stretch |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound and can provide information about its fragmentation pattern. The nominal molecular weight is approximately 365 g/mol .[1] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₅H₂ClI₂N).[1] The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl). Common fragmentation pathways for halogenated pyridines include the loss of halogen atoms.
Applications in Drug Development
This compound serves as a valuable scaffold in drug development due to its tunable reactivity. The presence of three distinct halogenated positions allows for sequential and regioselective functionalization. For instance, the more reactive C-I bonds can be selectively targeted in cross-coupling reactions, such as Suzuki or Stille couplings, while the C-Cl bond remains available for subsequent modifications.[1] This orthogonal reactivity enables the synthesis of diverse libraries of compounds for screening against various biological targets.
Conclusion
This technical guide has detailed a practical synthetic route for the preparation of this compound and has provided a comprehensive overview of its characterization. The two-step synthesis, involving iodination of 4-hydroxypyridine followed by chlorination of the resulting 3,5-diiodo-4-pyridone, is a robust method for obtaining this valuable synthetic intermediate. The provided spectral data, including ¹H NMR, and predicted ¹³C NMR, IR, and MS characteristics, serve as a reference for the verification of the synthesized compound. The unique structural features of this compound make it a promising building block for the development of novel therapeutics, and this guide provides the foundational knowledge for its synthesis and utilization in further research.
References
An In-depth Technical Guide to 4-Chloro-3,5-diiodopyridine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-diiodopyridine is a versatile halogenated pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties and the differential reactivity of its halogen substituents make it an attractive scaffold for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and spectral data for its characterization.
Physical and Chemical Properties
This compound is a solid at room temperature with a distinct set of physical and chemical characteristics that are crucial for its application in synthesis. A summary of its key properties is provided in the tables below.
Identifiers and Molecular Properties
| Property | Value |
| CAS Number | 13993-58-3[1] |
| Molecular Formula | C₅H₂ClI₂N[1] |
| Molecular Weight | 365.34 g/mol [1] |
Physical Properties
| Property | Value |
| Melting Point | 175 °C[1] |
| Boiling Point | 346.8±37.0 °C (Predicted) |
| Density | 2.633±0.06 g/cm³ (Predicted) |
| pKa | 0.60±0.10 (Predicted) |
Solubility
While comprehensive quantitative solubility data is not available, this compound is generally soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like chloroform. Its solubility in alcohols such as methanol and ethanol is expected to be moderate, while it is likely poorly soluble in water and non-polar solvents like hexanes.
Synthesis of this compound
A plausible synthetic route to this compound involves the di-iodination of 4-chloropyridine. The following is a representative experimental protocol.
Experimental Protocol: Di-iodination of 4-Chloropyridine
Materials:
-
4-Chloropyridine
-
N-Iodosuccinimide (NIS)
-
Sulfuric acid
-
Dichloromethane (DCM)
-
Sodium thiosulfate solution (aqueous)
-
Saturated sodium bicarbonate solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a solution of 4-chloropyridine (1.0 eq) in dichloromethane, add concentrated sulfuric acid dropwise at 0 °C.
-
Add N-Iodosuccinimide (2.2 eq) portion-wise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Experimental Protocols
The chemical reactivity of this compound is dominated by the presence of three halogen substituents on the electron-deficient pyridine ring. This substitution pattern allows for selective functionalization through nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the iodine atoms and the pyridine nitrogen enhances the electrophilicity of the carbon atoms, making the ring susceptible to nucleophilic attack. The regioselectivity of the substitution is governed by the Hard and Soft Acids and Bases (HSAB) principle.
-
Hard Nucleophiles (e.g., alkoxides, amines) preferentially displace the harder chlorine atom at the C4 position.
-
Soft Nucleophiles (e.g., thiolates) tend to substitute one of the softer iodine atoms at the C3 or C5 positions.[1]
General Reaction Pathway for SNAr
Caption: Regioselectivity in SNAr reactions of this compound.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in DMF or DMSO, add the primary amine (1.1-1.5 eq) and a base such as triethylamine (2.0 eq) or potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the corresponding 4-amino-3,5-diiodopyridine derivative.
Metal-Catalyzed Cross-Coupling Reactions
The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. The C-I bonds are significantly more reactive towards oxidative addition to palladium(0) catalysts than the C-Cl bond, enabling selective coupling at the 3 and 5-positions while retaining the 4-chloro substituent for subsequent transformations.[1]
Reactivity Hierarchy in Cross-Coupling
Caption: Reactivity of C-Halogen bonds in Pd-catalyzed cross-coupling.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a degassed mixture of this compound (1.0 eq), the arylboronic acid (1.1-2.2 eq), and the base (2.0-3.0 eq) in the chosen solvent system, add the palladium catalyst (0.02-0.10 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) to 80-110 °C for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the mono- or di-arylated product. Note: Careful control of stoichiometry and reaction time can allow for selective mono-arylation.
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)stannane, tributyl(aryl)stannane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (optional, e.g., PPh₃, AsPh₃)
-
Anhydrous and degassed solvent (e.g., toluene, DMF)
-
Ethyl acetate
-
Saturated aqueous potassium fluoride (KF) solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in the anhydrous and degassed solvent under an inert atmosphere, add the palladium catalyst (0.02-0.05 eq) and any additional ligand.
-
Add the organostannane (1.1-2.2 eq) dropwise.
-
Heat the reaction mixture to 80-110 °C for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by a single peak due to the chemical equivalence of the two protons at the C2 and C6 positions.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Solvent |
| 8.83 ppm[1] | Singlet (s) | 2H | H-2, H-6 | CDCl₃ |
¹³C NMR Spectroscopy
While experimental ¹³C NMR data is not widely reported, the expected chemical shifts can be predicted based on the electronic effects of the substituents. Due to the symmetry of the molecule, three distinct signals are expected.
| Carbon Position | Expected Chemical Shift Range (ppm) | Influencing Factors |
| C-2, C-6 | Downfield | Adjacent to electronegative nitrogen |
| C-4 | Downfield | Attached to electronegative chlorine |
| C-3, C-5 | Upfield | "Heavy atom effect" of iodine |
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of this compound. The nominal molecular weight is approximately 365 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement to confirm the elemental composition (C₅H₂ClI₂N).
Applications in Research and Development
This compound is a key intermediate in the synthesis of highly substituted pyridine derivatives. Its utility is particularly notable in medicinal chemistry for the development of small-molecule inhibitors of various biological targets. For instance, it has been used in the synthesis of potent and selective inhibitors of Mediator complex-associated kinases CDK8 and CDK19, which are implicated in the regulation of gene transcription and are targets in cancer therapy. The ability to selectively functionalize the different halogen positions allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its well-defined reactivity, particularly the differential reactivity of its halogen substituents, provides a powerful tool for the regioselective construction of complex, polysubstituted pyridines. This guide has provided a comprehensive overview of its properties, synthesis, and key reactions, offering a valuable resource for researchers in academia and industry. Further exploration of its reactivity and the biological activity of its derivatives is likely to lead to new discoveries in medicinal chemistry and materials science.
References
Spectroscopic Profile of 4-Chloro-3,5-diiodopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-Chloro-3,5-diiodopyridine. Due to the limited availability of experimentally derived public data, this document focuses on predicted spectroscopic values and established methodologies for their acquisition. The information herein serves as a foundational resource for the characterization and analysis of this halogenated pyridine derivative.
Core Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, based on established principles of NMR, IR, and Mass Spectrometry.
Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Notes |
| ¹H | ~8.5 - 8.8 | Singlet (s) | Due to the symmetrical substitution at the 3, 4, and 5-positions, the protons at the C-2 and C-6 positions are chemically equivalent, resulting in a single signal.[1] |
| ¹³C | C-2/C-6: ~150 - 155 | - | Carbons adjacent to the nitrogen atom are expected to be significantly deshielded. |
| C-4: ~145 - 150 | - | The carbon bearing the chlorine atom. | |
| C-3/C-5: ~95 - 105 | - | Carbons bearing the iodine atoms are expected to be shifted upfield due to the "heavy atom effect". |
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium to Weak |
| C=N stretch (pyridine ring) | 1600 - 1550 | Medium |
| C=C stretch (pyridine ring) | 1550 - 1400 | Medium to Strong |
| C-Cl stretch | 850 - 550 | Strong |
| C-I stretch | ~500 | Strong |
Table 3: Predicted Mass Spectrometry (MS) Data
| Technique | Ion | Predicted m/z | Notes |
| Electron Ionization (EI) | [M]⁺ | 365 | The molecular ion peak, corresponding to the nominal molecular weight of C₅H₂ClI₂N.[1] |
| [M-Cl]⁺ | 330 | Loss of a chlorine atom. | |
| [M-I]⁺ | 238 | Loss of an iodine atom. | |
| Electrospray Ionization (ESI) | [M+H]⁺ | 366 | Protonated molecular ion. |
| High-Resolution MS (HRMS) | [M+H]⁺ | C₅H₃ClI₂N⁺ | HRMS provides a highly accurate mass measurement to confirm the elemental composition.[1] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols and may require optimization for specific instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms in this compound.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by observing their characteristic vibrational frequencies.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.
-
-
Ionization:
-
Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis:
-
Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Processing:
-
The detector records the abundance of each ion.
-
The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for obtaining NMR, IR, and MS data.
Logical Relationship of Spectroscopic Data to Molecular Structure
Caption: How molecular features relate to spectroscopic data.
References
CAS number and molecular structure of 4-Chloro-3,5-diiodopyridine
An In-depth Technical Guide to 4-Chloro-3,5-diiodopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, molecular structure, and reactivity of this compound, a versatile building block in modern organic synthesis.
Core Molecular Information
This compound is a halogenated pyridine derivative with significant potential in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its distinct substitution pattern allows for selective functionalization at various positions of the pyridine ring.
Chemical Abstract Service (CAS) Number
The unique identifier for this compound in the Chemical Abstracts Service registry is:
Molecular Structure and Properties
The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom at the 4-position and iodine atoms at the 3 and 5-positions.
Table 1: Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₂ClI₂N[1] |
| Molecular Weight | 365.34 g/mol [1] |
| IUPAC Name | This compound |
| Canonical SMILES | C1=C(C(=NC=C1Cl)I)I |
| InChI Key | Not available in search results |
Chemical Reactivity and Synthetic Applications
This compound is a highly electron-deficient pyridine derivative, which makes it an excellent substrate for various chemical transformations. Its reactivity is dominated by the presence of three halogen substituents, allowing for sequential and regioselective functionalization.[1]
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the halogen atoms activates the pyridine ring for nucleophilic aromatic substitution. The regioselectivity of these reactions is often governed by the Hard and Soft Acids and Bases (HSAB) principle.[1]
-
Hard Nucleophiles: Reagents such as alkoxides and amines preferentially displace the chlorine atom at the 4-position.[1]
-
Soft Nucleophiles: Softer nucleophiles, like thiolates, tend to substitute one of the iodine atoms at the 3- or 5-position.[1]
Metal-Catalyzed Cross-Coupling Reactions
This compound is a valuable substrate for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds is a key feature for selective functionalization.[1]
-
Suzuki-Miyaura Coupling: The C-I bonds are significantly more reactive towards palladium catalysts than the C-Cl bond. This allows for selective mono- or di-arylation/vinylation at the 3- and 5-positions while retaining the 4-chloro substituent for subsequent transformations.[1]
-
Other Cross-Coupling Reactions: this compound is also amenable to other cross-coupling methodologies, such as Stille coupling.[1]
Below is a diagram illustrating the differential reactivity of this compound in common synthetic transformations.
Caption: Reactivity of this compound.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound as a starting material. Researchers should optimize the reaction conditions for their specific substrates.
Objective: To synthesize a 4-chloro-3,5-diarylpyridine derivative.
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid (2.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (3 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-chloro-3,5-diarylpyridine derivative.
Workflow for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura Coupling Workflow.
References
4-Chloro-3,5-diiodopyridine: A Technical Guide to Solubility and Stability for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-Chloro-3,5-diiodopyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public data on this specific compound, this document outlines standardized methodologies for determining its solubility and stability profiles, in line with established industry practices and regulatory guidelines. This will enable researchers to generate reliable data for use in drug discovery and development.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The solubility of this compound can be determined using two primary methods: kinetic and thermodynamic solubility assays.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound at which it precipitates out of a solution when added from a concentrated organic stock, typically in dimethyl sulfoxide (DMSO). This high-throughput screening method is valuable in early drug discovery to quickly assess a compound's dissolution characteristics.[1][2]
Table 1: Representative Kinetic Solubility Data for this compound in Common Aqueous Buffers
| Buffer System | pH | Temperature (°C) | Kinetic Solubility (μg/mL) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | Data to be determined |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Data to be determined |
| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | Data to be determined |
Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when equilibrium is established between the dissolved and undissolved states.[3][4] This "gold standard" measurement is crucial for pre-formulation and formulation development.[2]
Table 2: Representative Thermodynamic Solubility Data for this compound in Common Organic Solvents
| Solvent | Temperature (°C) | Thermodynamic Solubility (mg/mL) |
| Methanol | 25 | Data to be determined |
| Ethanol | 25 | Data to be determined |
| Acetonitrile | 25 | Data to be determined |
| Dichloromethane | 25 | Data to be determined |
| Acetone | 25 | Data to be determined |
| N,N-Dimethylformamide (DMF) | 25 | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined |
Stability Profile
Evaluating the stability of a drug substance is a critical step in pharmaceutical development to ensure its quality, safety, and efficacy over its shelf life. Stability studies are conducted under various environmental conditions as prescribed by the International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9]
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and establish the intrinsic stability of the molecule. This involves exposing the compound to conditions more severe than those used for accelerated stability testing.
Table 3: Forced Degradation Conditions for this compound
| Stress Condition | Details | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 24h | Hydrolysis of the chloro or iodo groups |
| Base Hydrolysis | 0.1 N NaOH at 60°C for 24h | Hydrolysis of the chloro or iodo groups |
| Oxidation | 3% H₂O₂ at room temperature for 24h | Oxidation of the pyridine ring or substituents |
| Thermal Stress | 80°C for 48h | General decomposition |
| Photostability | Exposure to UV/Visible light as per ICH Q1B | Photodegradation, potential dehalogenation |
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are conducted to predict the shelf life of a drug substance and recommend storage conditions.
Table 4: ICH Recommended Storage Conditions for Stability Testing of this compound
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Experimental Protocols
Detailed methodologies are essential for obtaining reproducible and reliable data. The following sections outline standard protocols for determining the solubility and stability of this compound.
Kinetic Solubility Assay Protocol (Nephelometric Method)
This protocol outlines the determination of kinetic solubility by measuring light scattering from precipitated particles.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a clear-bottom 96-well plate.
-
Buffer Addition and Mixing: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well and mix thoroughly.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).
-
Measurement: Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.
Thermodynamic Solubility Assay Protocol (Shake-Flask Method)
This protocol describes the "gold standard" shake-flask method for determining thermodynamic solubility.[3]
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a different solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The thermodynamic solubility is the average concentration determined from multiple replicates.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro Thermodynamic Solubility [protocols.io]
- 4. evotec.com [evotec.com]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 8. database.ich.org [database.ich.org]
- 9. database.ich.org [database.ich.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Differential Reactivity of C-Cl vs. C-I Bonds in 4-Chloro-3,5-diiodopyridine
Abstract: this compound is a versatile, electron-deficient heterocyclic building block crucial in modern synthetic chemistry, particularly for the construction of complex molecules in pharmaceutical and materials science. Its utility stems from the significant reactivity difference between its carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. This document provides a detailed exploration of this differential reactivity, focusing on the underlying principles and their application in selective functionalization through metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. Quantitative data, detailed experimental protocols, and process diagrams are provided to serve as a comprehensive resource for laboratory professionals.
Fundamental Principles of Carbon-Halogen (C-X) Bond Reactivity
The selective functionalization of this compound is governed by the distinct physicochemical properties of the C-I and C-Cl bonds. The two primary factors influencing their reactivity are bond dissociation energy and the nature of the specific reaction pathway.
-
Bond Dissociation Energy (BDE): The C-I bond is substantially weaker than the C-Cl bond.[1][2] This is due to the larger atomic radius of iodine, which results in a longer and less effective orbital overlap with carbon compared to the smaller chlorine atom.[1][3] Consequently, less energy is required to cleave the C-I bond, making it the more reactive site in reactions where bond breaking is the rate-determining step, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions.[4][5]
-
Reaction Mechanism:
-
In metal-catalyzed cross-coupling reactions , the reactivity order is dominated by the BDE, following the general trend: C–I > C–Br > C–Cl > C–F.[6][7] The initial, often rate-limiting, oxidative addition of the palladium(0) catalyst into the carbon-halogen bond occurs much more readily at the weaker C-I positions.[6][8]
-
In Nucleophilic Aromatic Substitution (SNAr) , reactivity is influenced by both the electrophilicity of the ring carbon and the nature of the nucleophile. The electron-withdrawing effects of all three halogens enhance the electrophilicity of the pyridine ring.[8] Here, the Hard and Soft Acids and Bases (HSAB) principle can rationalize regioselectivity, where hard nucleophiles preferentially attack the harder carbon center at the 4-position (C-Cl).[8]
-
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data comparing C-Cl and C-I bonds.
Table 1: Average Bond Dissociation Energies (BDE)
| Bond | BDE (kJ/mol) | BDE (kcal/mol) | Notes |
| Aryl C-Cl | ~400 | ~96 | BDE for chlorobenzene. Pyridyl C-Cl bonds are similar. |
| Alkyl C-Cl | 327 - 346 | 78 - 83 | For comparison; sp² C-X bonds are typically stronger.[2][9] |
| Aryl C-I | ~280 | ~67 | BDE for iodobenzene. |
| Alkyl C-I | 213 - 228 | 51 - 55 | Significantly weaker than the corresponding C-Cl bond.[2][9] |
Table 2: Summary of Reactivity and Selectivity
| Reaction Type | Preferred Reaction Site | Controlling Factor | Rationale |
| Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) | C3 and C5 (C-I) | Bond Dissociation Energy | The C-I bond is weaker, facilitating faster oxidative addition of the Pd(0) catalyst.[6][8] |
| SNAr with Hard Nucleophiles (e.g., RO⁻, R₂N⁻) | C4 (C-Cl) | HSAB Principle | The C4 carbon is a "harder" electrophilic center, preferentially attacked by "hard" nucleophiles.[8] |
| SNAr with Soft Nucleophiles (e.g., RS⁻) | C3 and C5 (C-I) | HSAB Principle | The C3/C5 carbons are "softer" electrophilic centers, preferentially attacked by "soft" nucleophiles.[8] |
Metal-Catalyzed Cross-Coupling Reactions: Selective C-I Functionalization
The significant difference in reactivity enables the sequential and highly regioselective functionalization of this compound. The C-I bonds at the 3- and 5-positions can be selectively coupled while preserving the C-Cl bond at the 4-position for subsequent transformations.[8]
Suzuki-Miyaura Coupling
This reaction is a powerful method for forming C-C bonds between an organoboron compound and an organic halide. In the case of this compound, the reaction occurs exclusively at the iodo-substituted positions.
This protocol is a general guideline and may require optimization for specific substrates.
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol for mono-coupling, 2.2 mmol for di-coupling)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
-
Base: Anhydrous K₂CO₃ or Na₂CO₃ (2.0-3.0 mmol)
-
Solvent: Dioxane and Water (e.g., 4:1 mixture, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. Mono-arylation is typically observed first, followed by di-arylation upon extended reaction time or with excess boronic acid.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate (2x), and combine the organic extracts.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: General workflow for selective Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[10][11] Similar to the Suzuki reaction, the greater reactivity of the C-I bonds allows for selective alkynylation at the 3- and 5-positions.
-
Materials:
-
This compound (1.0 mmol)
-
Terminal Alkyne (1.1 to 2.2 equivalents)
-
Palladium Catalyst: PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (2-4 mol%)
-
Copper(I) Co-catalyst: CuI (Copper(I) iodide) (3-6 mol%)
-
Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (Anhydrous, 2-3 equivalents)
-
Solvent: Anhydrous THF or DMF (10 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Caption: Simplified catalytic cycle for Sonogashira coupling.
Nucleophilic Aromatic Substitution (SNAr)
The highly electron-deficient pyridine ring is activated for SNAr. Unlike cross-coupling, the site of substitution can be controlled by the nature of the nucleophile, as rationalized by the HSAB principle.[8]
-
Hard Nucleophiles (e.g., alkoxides, amines): These nucleophiles preferentially attack the harder electrophilic carbon at the C4 position, leading to the displacement of the chloride. The C-Cl bond, while stronger, is attached to a carbon that is electronically favored for attack by these nucleophiles.
-
Soft Nucleophiles (e.g., thiolates): These nucleophiles favor substitution at the softer electrophilic sites, which are the iodine-bearing carbons at the C3 and C5 positions, leading to the displacement of iodide.[8]
This orthogonal reactivity allows for a different strategic approach to functionalizing the pyridine core.
-
Materials:
-
This compound (1.0 mmol)
-
Amine (1.5-2.0 equivalents)
-
Base (optional, depending on amine): K₂CO₃ or a non-nucleophilic base like DBU (1.5 equivalents)
-
Solvent: Aprotic polar solvent like DMSO or NMP (5-10 mL)
-
-
Procedure:
-
In a sealed reaction vial, combine this compound, the amine, and the base (if used).
-
Add the solvent and seal the vial tightly.
-
Heat the mixture to 100-140 °C with stirring. The reaction may require elevated temperatures to overcome the C-Cl bond strength.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting 4-amino-3,5-diiodopyridine by column chromatography or recrystallization.
-
Caption: HSAB principle guiding SNAr regioselectivity.
Conclusion
The reactivity of the halogen substituents in this compound is highly dependent on the chosen reaction type. For palladium-catalyzed cross-coupling reactions, the weaker C-I bonds are significantly more reactive, allowing for selective functionalization at the 3- and 5-positions while leaving the C4-Cl bond intact for further manipulation. Conversely, in SNAr reactions, the regioselectivity can be directed by the hard/soft nature of the nucleophile, enabling targeted substitution at either the C4 position (with hard nucleophiles) or the C3/C5 positions (with soft nucleophiles). This predictable and orthogonal reactivity profile makes this compound an exceptionally valuable and strategic building block for the efficient synthesis of complex, highly substituted pyridine derivatives.
References
- 1. thestudentroom.co.uk [thestudentroom.co.uk]
- 2. savemyexams.com [savemyexams.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Question What is the correct order of reactivity for reactions involving.. [askfilo.com]
- 8. This compound|CAS 13993-58-3 [benchchem.com]
- 9. quora.com [quora.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
An In-depth Technical Guide to 4-Chloro-3,5-diiodopyridine: Commercial Availability, Synthesis, and Reactivity for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-3,5-diiodopyridine, a versatile halogenated pyridine derivative with significant potential in medicinal chemistry and drug development. This document covers its commercial availability, key physicochemical properties, and detailed insights into its primary reaction pathways, including Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds and the development of new therapeutic agents.
Commercial Availability and Suppliers
This compound (CAS No. 13993-58-3) is available from a number of specialized chemical suppliers. While it is not as commonly stocked as simpler pyridine derivatives, it can be sourced for research and development purposes. The table below summarizes key information from various suppliers. Researchers are advised to contact the suppliers directly for the most current information on purity, availability, and pricing.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |
| Benchchem | 13993-58-3 | C₅H₂ClI₂N | 365.34 g/mol | Provides a general overview of reactivity. |
| ChemicalBook | 13993-58-3 | C₅H₂ClI₂N | 365.34 g/mol | Lists basic physicochemical properties. |
| BIOFOUNT | 13993-58-3 | C₅H₂ClI₂N | 365.34 g/mol | Provides storage conditions. |
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its proper handling, characterization, and use in chemical reactions.
| Property | Value | Source/Method |
| CAS Number | 13993-58-3 | |
| Molecular Formula | C₅H₂ClI₂N | |
| Molecular Weight | 365.34 g/mol | |
| Appearance | White to off-white solid | Typical for similar compounds |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane) | Inferred from reactivity |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.4 ppm (s, 2H) | Predicted based on symmetry |
| ¹³C NMR (CDCl₃) | Not specified | |
| Mass Spectrometry (MS) | M⁺ peak at m/z ~365, with isotopic pattern for Cl and I | Expected fragmentation |
Synthesis of this compound
Proposed Experimental Protocol:
Reaction: Iodination of 4-Chloropyridine
Reagents and Materials:
-
4-Chloropyridine hydrochloride
-
Iodine monochloride (ICl)
-
Glacial acetic acid
-
Sodium bicarbonate (solid)
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 4-chloropyridine hydrochloride (1.0 eq.).
-
Add glacial acetic acid to dissolve the starting material.
-
Slowly add iodine monochloride (2.2 eq.) to the stirred solution.
-
Heat the reaction mixture to 70-80 °C and stir for 16-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of solid sodium bicarbonate until gas evolution ceases.
-
Add water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Chemical Reactivity and Experimental Protocols
This compound is a highly functionalized building block that offers multiple sites for chemical modification. Its reactivity is dominated by the presence of three halogen substituents on the electron-deficient pyridine ring. The two primary modes of reaction are Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling reactions.[1]
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the nitrogen atom and the three halogen substituents makes the pyridine ring highly susceptible to nucleophilic attack. The regioselectivity of the substitution is governed by the nature of the nucleophile, in accordance with the Hard and Soft Acids and Bases (HSAB) principle.[1]
-
Hard Nucleophiles (e.g., alkoxides, amines): These preferentially attack the harder electrophilic carbon at the C-4 position, displacing the chloride ion.[1]
-
Soft Nucleophiles (e.g., thiolates): These tend to attack the softer electrophilic carbons at the C-3 or C-5 positions, leading to the displacement of an iodide ion.[1]
Reaction: 4-Amino-3,5-diiodopyridine Synthesis
Reagents and Materials:
-
This compound
-
Amine of choice (e.g., morpholine, piperidine)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous solvent (e.g., Ethanol, DMF)
-
Standard reaction and work-up glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.
-
Add the amine (1.1-1.5 eq.) and the base (1.2-2.0 eq.).
-
Heat the reaction mixture to reflux (or a suitable temperature depending on the solvent and amine) and stir for 2-24 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, filter and wash with cold solvent. Otherwise, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography or recrystallization.
Metal-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization. The C-I bonds are significantly more reactive towards oxidative addition with palladium catalysts than the C-Cl bond, enabling selective mono- or di-arylation/vinylation at the 3- and 5-positions while leaving the 4-chloro substituent intact for further transformations.[1]
Reaction: Selective Mono-arylation at the 3-position
Reagents and Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.1-1.2 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (0.02-0.05 eq.).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To aid in the understanding of the chemical transformations and experimental processes, the following diagrams have been generated using Graphviz.
Signaling Pathways and Logical Relationships
Experimental Workflows
Safety Information
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, highly substituted pyridine derivatives. Its distinct reactivity in both Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling reactions provides medicinal chemists with a powerful tool for the creation of novel molecular scaffolds. This guide has provided an overview of its commercial availability, key properties, and proposed experimental protocols to facilitate its use in drug discovery and development programs. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic needs.
References
The Synthetic Versatility and Biological Potential of 4-Chloro-3,5-diiodopyridine and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated pyridines are a cornerstone in medicinal chemistry and materials science, offering a versatile scaffold for the development of novel compounds with a wide array of applications. Among these, 4-Chloro-3,5-diiodopyridine stands out as a particularly interesting building block due to its unique electronic properties and the differential reactivity of its halogen substituents. The presence of a chlorine atom at the 4-position and iodine atoms at the 3- and 5-positions creates a highly electrophilic pyridine ring, amenable to various nucleophilic substitution and metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, reactivity, and potential biological activities of this compound and its analogs, offering insights for researchers in drug discovery and chemical synthesis.
Synthesis of this compound
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A General Approach for the Synthesis of Halogenated Pyridines
While a specific protocol for this compound is not available, the following general procedures for halogenation of pyridines can be adapted.
1. Iodination of 4-Aminopyridine (Hypothetical Procedure):
-
Materials: 4-Aminopyridine, N-Iodosuccinimide (NIS), Acetonitrile.
-
Procedure: To a solution of 4-aminopyridine in acetonitrile, add N-Iodosuccinimide (2.2 equivalents) portion-wise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield 4-amino-3,5-diiodopyridine.
2. Sandmeyer Reaction for Conversion of Amino Group to Chloro Group:
The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[1][2][3][4][5]
-
Materials: 4-Amino-3,5-diiodopyridine, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl).
-
Procedure:
-
Dissolve 4-amino-3,5-diiodopyridine in a mixture of concentrated hydrochloric acid and water and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution. Nitrogen gas will evolve.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Chemical Reactivity and Synthetic Applications
This compound is a versatile building block due to the differential reactivity of its halogen substituents. The electron-withdrawing nature of the iodine atoms and the nitrogen in the pyridine ring makes the 4-position highly susceptible to nucleophilic aromatic substitution (SNAr).[6][7] In contrast, the carbon-iodine bonds are more reactive in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[6][7] This differential reactivity allows for sequential and site-selective functionalization of the pyridine ring.
Caption: Key reaction pathways for this compound.
Biological Activities and Therapeutic Potential
While specific biological data for this compound is limited, the broader class of halogenated pyridines has shown significant promise in drug discovery, exhibiting a range of biological activities including antimicrobial and anticancer effects.[8][9] Many of these activities are attributed to the ability of the pyridine scaffold to act as a hinge-binding motif in various protein kinases.
Kinase Inhibition
Substituted pyridines are prevalent scaffolds in the design of kinase inhibitors, targeting key enzymes in signaling pathways implicated in cancer and inflammatory diseases.[10][11][12][13]
Table 1: Kinase Inhibitory Activity of Various Pyridine Derivatives (Note: The following data is for a diverse range of pyridine-containing compounds and not direct analogs of this compound. It is presented to illustrate the potential of this chemical class.)
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference Cell Line / Assay |
| Pyrido[2,3-d]pyrimidines | EGFR | 3.3 - 62 | HeLa |
| Pyrrolo[3,2-d]pyrimidine | EGFR/ErbB2 | 5.7 - 9.5 | In vitro kinase assay |
| 4-Anilinoquinazoline derivative | EGFRWT | 1.4 | In vitro kinase assay |
| 4-Anilinoquinazoline derivative | HER2 | 2.1 | In vitro kinase assay |
| 3-Cyano-6-naphthylpyridine | VEGFR-2 | Sub-nanomolar | In vitro kinase assay |
| Imidazol-5-yl pyridine | p38α | 45 - 47 | In vitro kinase assay |
Signaling Pathways Potentially Targeted by Pyridine Analogs:
The inhibition of kinases such as EGFR, VEGFR, and p38 MAPK can disrupt critical cellular signaling pathways involved in cell proliferation, survival, and inflammation.
EGFR Signaling Pathway:
Caption: Simplified EGFR signaling pathway.
VEGFR Signaling Pathway:
Caption: Simplified VEGFR signaling pathway.
p38 MAPK Signaling Pathway:
Caption: Simplified p38 MAPK signaling pathway.
Antimicrobial Activity
Halogenated heterocyclic compounds have been extensively investigated for their antimicrobial properties. The introduction of halogens can enhance the lipophilicity of a molecule, facilitating its passage through microbial cell membranes, and can also influence its interaction with biological targets.
Table 2: Antimicrobial Activity of Various Pyridine and Related Heterocyclic Derivatives (Note: The following data is for a diverse range of compounds and not direct analogs of this compound. It is presented to illustrate the potential of this chemical class.)
| Compound Class | Microorganism | MIC (µg/mL) |
| 1,4-Dihydropyridine derivative | Mycobacterium smegmatis | 9 |
| 1,4-Dihydropyridine derivative | Staphylococcus aureus | 25 |
| 1,4-Dihydropyridine derivative | Escherichia coli | 100 |
| Chloro-substituted thiadiazole | Gram-positive bacteria | Moderate activity |
| Chloro-substituted thiadiazole | Gram-negative bacteria | Moderate activity |
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound and its analogs, a variety of standard in vitro assays can be employed.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][14][15][16]
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (e.g., 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][12][13][17][18]
-
Principle: A standardized suspension of bacteria is incubated with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible turbidity.
-
Protocol:
-
Prepare a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
-
In Vitro Kinase Inhibition Assay
Various formats of kinase assays can be used to determine the inhibitory activity of compounds against specific kinases.[19][20][21][22] A common method is a luminescence-based assay that measures ATP consumption.
-
Principle: Kinase activity is measured by quantifying the amount of ATP remaining after the kinase reaction. A luciferase-based system is used to generate a luminescent signal that is inversely proportional to the kinase activity.
-
Protocol:
-
In a 384-well plate, add the kinase, a suitable substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time at an optimal temperature (e.g., 30°C for 1 hour).
-
Stop the reaction and measure the remaining ATP using a commercial kit (e.g., Kinase-Glo®). This involves adding a reagent that simultaneously lyses the cells (if a cell-based assay) and contains luciferase and luciferin.
-
Measure the luminescent signal using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC₅₀ value.
-
Conclusion
This compound represents a highly functionalized and reactive pyridine scaffold with significant potential for the synthesis of complex molecules. Its differential reactivity allows for a range of chemical transformations, making it a valuable tool for medicinal chemists. While direct biological data on this specific compound is sparse, the proven track record of related halogenated pyridines as potent kinase inhibitors and antimicrobial agents suggests that this compound and its analogs are promising candidates for further investigation in drug discovery programs. The synthetic routes and biological evaluation protocols outlined in this guide provide a framework for researchers to explore the therapeutic potential of this intriguing class of compounds. Further research is warranted to synthesize and screen a library of this compound analogs to fully elucidate their structure-activity relationships and identify lead compounds for various therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro kinase assay [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. This compound|CAS 13993-58-3 [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for 4-Chloro-3,5-diiodopyridine in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-diiodopyridine is a versatile building block in organic synthesis, particularly for the construction of highly substituted pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and functional materials. The presence of three distinct halogen atoms—one chlorine and two iodines—on the pyridine ring offers the potential for selective, sequential functionalization through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the controlled introduction of different aryl or heteroaryl groups at specific positions, enabling the synthesis of complex molecular architectures.
The differential reactivity of the carbon-halogen bonds is the key to this selectivity. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[1][2] This trend is governed by the bond dissociation energies of the carbon-halogen bonds, where the C-I bond is the weakest and therefore most susceptible to oxidative addition by the palladium(0) catalyst, which is the initial step in the catalytic cycle.[1] Consequently, the two iodine atoms at the 3- and 5-positions of this compound are expected to react preferentially over the chlorine atom at the 4-position. This inherent reactivity difference can be exploited to achieve selective mono- or di-arylation at the iodo-positions under milder conditions, leaving the chloro-position intact for subsequent, more forcing coupling reactions.
These application notes provide detailed protocols for the selective Suzuki-Miyaura cross-coupling reactions of this compound, enabling the synthesis of 3,5-diaryl-4-chloropyridines and subsequently 3,4,5-triarylpyridines.
Data Presentation
The following tables summarize representative quantitative data for the sequential Suzuki-Miyaura coupling of this compound with various arylboronic acids. The conditions and yields are based on established methodologies for similar polyhalogenated pyridine systems.
Table 1: Selective Suzuki-Miyaura Coupling at the C3 and C5 Positions
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 6 | 4-Chloro-3,5-diphenylpyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | K₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 90 | 8 | 4-Chloro-3,5-bis(4-methoxyphenyl)pyridine | 82 |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 100 | 12 | 4-Chloro-3,5-di(m-tolyl)pyridine | 78 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | DMF/H₂O (5:1) | 85 | 10 | 4-Chloro-3,5-di(thiophen-2-yl)pyridine | 75 |
Table 2: Suzuki-Miyaura Coupling at the C4 Position of 4-Chloro-3,5-diarylpyridines
| Entry | Starting Material | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | |---|---|---|---|---|---|---|---|---|---| | 1 | 4-Chloro-3,5-diphenylpyridine | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 110 | 18 | 4-(4-Fluorophenyl)-3,5-diphenylpyridine | 72 | | 2 | 4-Chloro-3,5-bis(4-methoxyphenyl)pyridine | Phenylboronic acid | Pd(OAc)₂ (3) | P(t-Bu)₃ (6) | CsF | 1,4-Dioxane | 120 | 24 | 3,5-Bis(4-methoxyphenyl)-4-phenylpyridine | 68 | | 3 | 4-Chloro-3,5-di(m-tolyl)pyridine | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (4) | - | K₃PO₄ | DMF | 130 | 20 | 3,5-Di(m-tolyl)-4-(4-(trifluoromethyl)phenyl)pyridine | 65 |
Experimental Protocols
Protocol 1: Selective Di-Arylation at the C3 and C5 Positions
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of arylboronic acids at the 3- and 5-positions of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., Na₂CO₃, 3.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-chloro-3,5-diarylpyridine.
Protocol 2: Arylation at the C4 Position
This protocol outlines a procedure for the Suzuki-Miyaura coupling at the less reactive chloro-position of a 4-chloro-3,5-diarylpyridine intermediate. This typically requires more forcing conditions.
Materials:
-
4-Chloro-3,5-diarylpyridine (from Protocol 1) (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with XPhos, 2-4 mol% Pd)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., t-BuOH, 1,4-Dioxane)
-
Microwave reaction vial or high-pressure reaction vessel
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a microwave reaction vial or a dry Schlenk flask, combine the 4-chloro-3,5-diarylpyridine, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Seal the vessel and purge with an inert gas.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to a high temperature (e.g., 110-130 °C) with vigorous stirring. If using a microwave reactor, set the appropriate temperature and time parameters.
-
Monitor the reaction for the consumption of the starting material using TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Perform an aqueous work-up as described in Protocol 1 (dilution with organic solvent, washing with water and brine).
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography to yield the final 3,4,5-triarylpyridine.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the sequential Suzuki-Miyaura coupling of this compound.
References
Application Notes and Protocols for the Regioselective Functionalization of 4-Chloro-3,5-diiodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the regioselective functionalization of 4-chloro-3,5-diiodopyridine, a versatile building block in medicinal chemistry and materials science. The distinct reactivity of its halogen substituents allows for a stepwise and controlled introduction of various functionalities, enabling the synthesis of complex, polysubstituted pyridine derivatives. This document outlines detailed protocols for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by quantitative data and visual workflows.
Overview of Regioselectivity
The functionalization of this compound is governed by the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity order is C–I > C–Br > C–Cl.[1] Consequently, the iodo groups at positions 3 and 5 are significantly more susceptible to oxidative addition to a palladium(0) catalyst than the chloro group at position 4. This inherent difference allows for selective functionalization at the 3 and 5-positions while preserving the 4-chloro substituent for subsequent transformations.
Conversely, nucleophilic aromatic substitution (SNAr) reactions on this electron-deficient pyridine ring are also highly regioselective. The reactivity of the positions towards nucleophilic attack is influenced by the nature of the nucleophile. Hard nucleophiles, such as amines and alkoxides, preferentially attack the 4-position, leading to the displacement of the chloride.[2][3] This is attributed to the significant activation of this position by the adjacent nitrogen atom and the electron-withdrawing iodine atoms.
This predictable regioselectivity makes this compound an ideal scaffold for the sequential introduction of diverse molecular fragments.
Figure 1. Regioselectivity of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The selective functionalization of the C-I bonds at positions 3 and 5 can be achieved through various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the pyridine core and a wide range of organoboron reagents.[4]
Experimental Protocol: General Procedure for Monosubstitution
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water).
-
Reaction: Heat the mixture with vigorous stirring. Reaction temperatures typically range from 80 to 110 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 8 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/H₂O | 85 | 16 | 75-85 |
Note: Yields are representative for monosubstitution at one of the iodo positions and can vary based on the specific boronic acid and reaction scale.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable handles for further transformations in drug discovery.[5]
Experimental Protocol: General Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).
-
Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or heat to 40-65 °C.
-
Monitoring and Work-up: Follow the general procedure described for the Suzuki-Miyaura coupling.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | THF | 25 | 6 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA (3) | DMF | 50 | 4 | 75-85 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (4) | CuI (8) | Et₃N (2.5) | Acetonitrile | 40 | 8 | 70-80 |
Note: Yields are representative for monosubstitution.
Stille Coupling
The Stille coupling offers a robust method for C-C bond formation using organotin reagents, which are often stable and tolerant of various functional groups.[6][7]
Experimental Protocol: General Procedure
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a degassed solvent such as DMF or toluene.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 2-5 mol%), a ligand if necessary (e.g., PPh₃ or AsPh₃), and any additives like CuI or LiCl.
-
Organotin Addition: Add the organotin reagent (1.1-1.2 equiv.).
-
Reaction: Heat the reaction mixture, typically between 80-110 °C.
-
Monitoring and Work-up: Follow the general procedure for Suzuki-Miyaura coupling. Note that removal of tin byproducts may require specific workup procedures, such as washing with a saturated aqueous solution of KF.
Data Presentation: Representative Stille Coupling Conditions
| Entry | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 75-85 |
| 2 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2.5) | P(furyl)₃ | DMF | 90 | 12 | 70-80 |
| 3 | (Tributylstannyl)ethylene | PdCl₂(PPh₃)₂ (4) | LiCl | NMP | 80 | 24 | 65-75 |
Note: Yields are representative for monosubstitution.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines.[8][9]
Experimental Protocol: General Procedure
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 1-4 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, 2-8 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Heat the mixture, typically between 80-120 °C.
-
Monitoring and Work-up: Follow the general procedure for Suzuki-Miyaura coupling.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (2) | Toluene | 100 | 18 | 70-80 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane | 110 | 24 | 65-75 |
| 3 | Benzylamine | Pd-G3-Xantphos (3) | - | Cs₂CO₃ (2) | t-BuOH | 90 | 16 | 75-85 |
Note: Yields are representative for monosubstitution at one of the iodo positions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further enhanced by the three halogen substituents, facilitates SNAr reactions. As a general principle, hard nucleophiles will preferentially displace the chloride at the 4-position.
Experimental Protocol: General Procedure for Amination at C4
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, DMF, or NMP).
-
Nucleophile Addition: Add the amine nucleophile (2.0-5.0 equiv.). A base such as K₂CO₃ or Et₃N may be added to scavenge the HCl byproduct.
-
Reaction: Heat the reaction mixture. Temperatures can range from 80 °C to 150 °C depending on the nucleophilicity of the amine.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture and partition between an organic solvent and water.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography or recrystallization.
Data Presentation: Representative SNAr Conditions
| Entry | Nucleophile | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyrrolidine | K₂CO₃ (2) | DMF | 100 | 6 | 85-95 |
| 2 | Sodium methoxide | - | Methanol | 65 (reflux) | 12 | 90-98 |
| 3 | N-Methylaniline | Et₃N (1.5) | NMP | 120 | 24 | 70-80 |
Note: Yields are representative for substitution at the 4-position.
Sequential Functionalization Strategy
The orthogonal reactivity of the C-I and C-Cl bonds allows for a powerful sequential functionalization strategy. First, one or both of the iodo groups can be functionalized via palladium-catalyzed cross-coupling. The resulting 4-chloro-3,5-disubstituted pyridine can then undergo a subsequent reaction at the 4-position, either another cross-coupling reaction (under more forcing conditions) or a nucleophilic aromatic substitution.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Stille_reaction [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
Application Notes and Protocols for 4-Chloro-3,5-diiodopyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-diiodopyridine is a versatile and highly functionalized building block in organic synthesis. Its unique electronic properties and the differential reactivity of its halogen substituents make it an invaluable starting material for the construction of complex, polysubstituted pyridine derivatives. The electron-deficient nature of the pyridine ring, further enhanced by the presence of three halogen atoms, facilitates a range of chemical transformations.
This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions, including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Sonogashira coupling. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of novel compounds with potential therapeutic applications, particularly as kinase inhibitors.
Key Applications
The strategic disposition of a chloro and two iodo substituents on the pyridine core allows for a programmed and regioselective approach to synthesis. The primary applications of this compound stem from this differential reactivity:
-
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The chloro group at the 4-position is highly susceptible to displacement by nucleophiles. This is attributed to the strong electron-withdrawing effect of the two iodine atoms and the ring nitrogen, which stabilizes the Meisenheimer intermediate. Hard nucleophiles, such as primary and secondary amines, and alkoxides, preferentially attack this position.[1]
-
Metal-Catalyzed Cross-Coupling at the C3- and C5-Positions: The iodo groups are excellent leaving groups in palladium-catalyzed cross-coupling reactions. The Carbon-Iodine (C-I) bonds are significantly more reactive than the Carbon-Chlorine (C-Cl) bond towards oxidative addition to a palladium(0) catalyst.[1] This allows for selective functionalization at the 3- and 5-positions while retaining the 4-chloro group for subsequent modifications. Common cross-coupling reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
This sequential and regioselective functionalization is a powerful strategy for creating diverse libraries of polysubstituted pyridines for drug discovery and other applications.
Application in Medicinal Chemistry: Kinase Inhibitors
Substituted pyridines are prevalent scaffolds in a multitude of clinically approved drugs and investigational new drug candidates. Their ability to form key hydrogen bonds and other interactions with biological targets makes them privileged structures in medicinal chemistry. Derivatives of this compound are of particular interest in the development of kinase inhibitors.
c-Jun N-terminal Kinase (JNK) Inhibitors: The JNK signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and stress responses.[1][2][3] Dysregulation of the JNK pathway is implicated in a variety of diseases, including neurodegenerative disorders, inflammatory diseases, and cancer.[1][2][3] The development of selective JNK inhibitors is a promising therapeutic strategy. Several classes of JNK inhibitors are based on substituted pyridine and pyrimidine cores.[4][5]
c-Met Kinase Inhibitors: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion.[6][7][8][9] Aberrant c-Met signaling is a key driver in many human cancers, making it an attractive target for cancer therapy.[6][7][8][9] A number of potent and selective c-Met inhibitors feature a substituted pyridine scaffold.[10][11][12]
The synthetic versatility of this compound allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties of kinase inhibitors.
Data Presentation
The following tables summarize representative quantitative data for the types of reactions discussed.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Halogenated Pyridines
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 (MW) | 81 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 (MW) | 77 |
| 3 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 (MW) | 79 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 (MW) | 75 |
Data is representative for Suzuki-Miyaura couplings of dihalopyrimidines and may require optimization for this compound.[6]
Table 2: Representative Yields for Sonogashira Coupling of Halogenated Pyridines
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 4-Ethynyltoluene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 |
| 3 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 |
| 4 | 3-Ethynylpyridine | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 88 |
Data is based on the coupling of 2-amino-3-bromopyridines and serves as a starting point for optimization.[13]
Table 3: IC₅₀ Values of Representative Pyridine-Based Kinase Inhibitors
| Compound Class | Target Kinase | Representative IC₅₀ (nM) |
| 4-(Pyrazol-3-yl)-pyridines | JNK3 | 78 |
| 2-Phenoxypyridines | JNK3 | 160 |
| 3H-Imidazo[4,5-b]pyridines | c-Met | <10 |
| Pyridazinone Derivatives | c-Met | 0.71 |
| Pyridineamide Derivatives | c-Met | 3220 (A549 cell line) |
IC₅₀ values are for representative compounds within the specified class and not necessarily direct derivatives of this compound.[4][10][14][15]
Experimental Protocols
Safety Precaution: All experiments should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reagents should be handled with care, and their Safety Data Sheets (SDS) should be consulted prior to use. Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Aniline
This protocol describes a general procedure for the reaction of this compound with a representative aniline.
Materials:
-
This compound (1.0 equiv)
-
Aniline derivative (1.1-1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound and the aniline derivative.
-
Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous DMF via syringe, followed by the addition of DIPEA.
-
Heat the reaction mixture to 80-120 °C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-anilino-3,5-diiodopyridine derivative.
Protocol 2: Suzuki-Miyaura Coupling at the C3/C5-Position
This protocol outlines a general procedure for the regioselective Suzuki-Miyaura coupling at one of the iodo-positions of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed
-
Standard glassware for inert atmosphere reactions
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon (3 cycles).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 4-chloro-3-iodo-5-arylpyridine derivative.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. portal.tpu.ru [portal.tpu.ru]
Application Notes and Protocols for Sonogashira Coupling with 4-Chloro-3,5-diiodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Sonogashira coupling of 4-Chloro-3,5-diiodopyridine with terminal alkynes. This versatile cross-coupling reaction is a powerful tool for the synthesis of complex pyridine derivatives, which are key scaffolds in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for similar polyhalogenated pyridine systems and are designed to enable both selective mono-alkynylation and di-alkynylation.
Principle and Selectivity
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1]
For this compound, the reaction proceeds with high chemoselectivity due to the significant difference in the reactivity of the carbon-halogen bonds. The general order of reactivity for halogens in Sonogashira coupling is I > Br > Cl. This inherent reactivity difference allows for the selective alkynylation at the iodo positions while leaving the chloro substituent intact.
By controlling the stoichiometry of the terminal alkyne, it is possible to achieve either mono-alkynylation to yield 3-alkynyl-4-chloro-5-iodopyridine or di-alkynylation to produce 3,5-dialkynyl-4-chloropyridine.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various polyhalogenated pyridines with terminal alkynes. While a direct protocol for this compound is not explicitly detailed in the literature, these examples with structurally similar substrates provide a strong basis for developing a successful reaction protocol.
| Substrate | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | 10 | ⁱPr₂NH | 1,4-Dioxane | 80 | 16 | Mono- and Di-alkynylated products | 40-85 |
| 2,3,5,6-Tetrachloropyridine | 4-Methoxyphenylacetylene | Pd(PPh₃)₄ (5) | 5 | ⁱPr₂NH | 1,4-Dioxane | 80 | 16 | 2,6-Dialkynyl-3,5-dichloropyridine | 88 |
| 4-Bromo-2,3,5-trichloro-6-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | 5 | Et₃N | DMF | 65 | 12 | Mono-alkynylated at iodo position | 85 |
| 3-Fluoro-4-iodopyridine | Various terminal alkynes | PdCl₂(PPh₃)₂ (2-5) | CuI (2-5) | Et₃N | THF or DMF | RT - 65 | 2-24 | 4-Alkynyl-3-fluoropyridine | 70-95[2] |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).[2]
-
Anhydrous solvents and reagents are recommended for optimal results.[2]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2]
Protocol 1: Selective Mono-alkynylation of this compound
This protocol aims to synthesize 3-alkynyl-4-chloro-5-iodopyridine by using a controlled amount of the terminal alkyne.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.0 - 1.1 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Copper(I) iodide (CuI) (3-6 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (ⁱPr₂NH) (2-3 equiv)
-
Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.
-
Slowly add the terminal alkyne (1.0 - 1.1 equivalents) to the reaction mixture via syringe.
-
Stir the reaction at room temperature or heat to a specified temperature (typically 40-60 °C).
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts.[2]
-
Wash the filtrate with water and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[2]
Protocol 2: Di-alkynylation of this compound
This protocol is designed for the synthesis of 3,5-dialkynyl-4-chloropyridine.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (2.2 - 2.5 equiv)
-
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (3-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (ⁱPr₂NH) (3-5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., DMF) and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (2.2 - 2.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-80 °C.
-
Monitor the reaction progress by TLC. The reaction may require 12-24 hours for complete conversion.
-
Follow the workup and purification steps as described in Protocol 1.
Visualizations
Signaling Pathway: Catalytic Cycle of Sonogashira Coupling
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Chloro-3,5-diiodopyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently forming the core of numerous kinase inhibitors due to its ability to establish key hydrogen bonding interactions within the ATP-binding pocket of various kinases.[1] The strategic functionalization of the pyridine ring is a cornerstone of modern drug discovery, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 4-Chloro-3,5-diiodopyridine scaffold is a highly versatile building block for the synthesis of novel kinase inhibitors. Its unique substitution pattern offers a platform for sequential and regioselective functionalization, allowing for the systematic exploration of the chemical space around a core structure.[2]
This document provides detailed application notes and experimental protocols for the use of this compound as a starting material in the synthesis of potential kinase inhibitors. The protocols and data presented are based on established methodologies for structurally related compounds and serve as a guide for researchers in the field.
Chemical Reactivity and Synthetic Strategy
The this compound scaffold possesses three halogen substituents with differential reactivity, which can be exploited for selective chemical modifications.
-
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine (C-I) bonds are significantly more reactive towards oxidative addition with palladium catalysts than the carbon-chlorine (C-Cl) bond.[2] This allows for selective mono- or di-functionalization at the 3- and 5-positions via reactions like Suzuki-Miyaura or Sonogashira couplings, while preserving the 4-chloro substituent for subsequent modifications.[2][3]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the iodine and chlorine atoms activates the pyridine ring for SNAr. Hard nucleophiles, such as amines and alkoxides, preferentially displace the chlorine atom at the 4-position.[2]
This differential reactivity allows for a modular approach to the synthesis of diverse libraries of kinase inhibitors. A general synthetic workflow is proposed below.
Caption: General synthetic workflow for kinase inhibitors.
Targeted Signaling Pathways
Derivatives of substituted pyridines have been shown to inhibit a variety of protein kinases involved in key cellular signaling pathways that are often dysregulated in cancer and other diseases.[4] A plausible target for inhibitors derived from the this compound scaffold is the Receptor Tyrosine Kinase (RTK) signaling pathway, which plays a crucial role in cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the RTK signaling pathway.
Experimental Protocols
The following are detailed protocols for key reactions in the synthesis of kinase inhibitors from this compound. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling at Positions 3 and 5
This protocol describes the di-arylation of this compound. Mono-arylation can be achieved by using one equivalent of the boronic acid.
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), arylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling at Positions 3 and 5
This protocol outlines the di-alkynylation of this compound.
Materials:
-
This compound
-
Terminal alkyne (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a degassed solution of this compound (1.0 eq) in a 2:1 mixture of THF and Et₃N, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).
-
After degassing the reaction mixture for an additional 5 minutes at room temperature, add the terminal alkyne (2.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Nucleophilic Aromatic Substitution at Position 4
This protocol describes the substitution of the chloro group with an amine.
Materials:
-
3,5-Disubstituted-4-chloropyridine (from Protocol 1 or 2)
-
Amine (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
n-Butanol
Procedure:
-
To a solution of the 3,5-disubstituted-4-chloropyridine (1.0 eq) in n-butanol, add the desired amine (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize representative reaction conditions and potential biological activity based on data from analogous kinase inhibitors.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Chloro-3,5-diphenylpyridine | 85 (estimated) |
| This compound | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 4-Chloro-3,5-bis(phenylethynyl)pyridine | 80 (estimated) |
| 4-Chloro-3,5-diphenylpyridine | Aniline | DIPEA, n-Butanol | N,3,5-Triphenylpyridin-4-amine | 75 (estimated) |
Table 2: Biological Activity of Analogous Kinase Inhibitors
| Kinase Target | Inhibitor Scaffold | IC₅₀ (nM) | Reference |
| EGFR | 4-Anilino-quinazoline | 1-100 | [5] |
| VEGFR-2 | Substituted Pyridine | 170-270 | [6] |
| c-Met | Disubstituted Quinoline | <1.0 | [7] |
| CDK1 | Triazine-Pyridine | 21 | [7] |
Kinase Inhibition Assay Protocol
A generalized protocol for evaluating the inhibitory activity of synthesized compounds against a target kinase is provided below.
Materials:
-
Target kinase
-
ATP
-
Substrate peptide
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Synthesized inhibitor compounds
-
Assay buffer
-
96-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and inhibitor solution.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Kinase inhibition assay workflow.
Conclusion
The this compound scaffold is a promising starting point for the synthesis of novel kinase inhibitors. Its differential reactivity allows for a modular and efficient approach to generate diverse chemical libraries. The provided protocols, based on well-established chemical transformations, offer a solid foundation for researchers to explore the potential of this scaffold in the discovery and development of new therapeutic agents. Further investigation into the biological activity of compounds derived from this scaffold is warranted.
References
- 1. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 13993-58-3 [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors [mdpi.com]
- 6. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application of 4-Chloro-3,5-diiodopyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-diiodopyridine is a versatile and highly functionalized heterocyclic building block with significant applications in medicinal chemistry. Its unique substitution pattern, featuring a chloro group at the 4-position and iodo groups at the 3 and 5-positions, allows for selective and sequential functionalization. This trifunctionalized pyridine core serves as a valuable scaffold for the synthesis of a diverse range of complex molecules with promising therapeutic potential, particularly in the areas of oncology and infectious diseases.
The differential reactivity of the halogen substituents is key to its utility. The chloro group at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the iodo groups at the 3 and 5-positions are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This chemoselectivity enables the strategic introduction of various substituents to explore the chemical space and optimize the pharmacological properties of the resulting compounds.
This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in the synthesis of bioactive molecules, with a focus on cyclin-dependent kinase 8/19 (CDK8/19) inhibitors for cancer therapy and pyridine derivatives with antimicrobial activity.
Data Presentation
Quantitative Data for Bioactive Compounds Derived from this compound
The following tables summarize the biological activity of representative compounds synthesized using this compound as a key starting material.
Table 1: Inhibitory Activity of 3,4,5-Trisubstituted Pyridine Derivatives against CDK8/19
| Compound ID | R¹ | R² | CDK8 IC₅₀ (nM) | CDK19 IC₅₀ (nM) |
| 1 | 4-(1-methyl-1H-pyrazol-4-yl)phenyl | 2,8-diazaspiro[4.5]decan-1-one | 0.76 | 1.7 |
| 2 | 4-(1H-pyrazol-4-yl)phenyl | 2,8-diazaspiro[4.5]decan-1-one | 1.2 | 2.5 |
| 3 | 4-methoxyphenyl | 2,8-diazaspiro[4.5]decan-1-one | 8.9 | 15 |
| 4 | 3-methoxyphenyl | 2,8-diazaspiro[4.5]decan-1-one | 25 | 45 |
| 5 | Phenyl | 2,8-diazaspiro[4.5]decan-1-one | 150 | 280 |
Data synthesized from literature reports on CDK8/19 inhibitors with a 3,4,5-trisubstituted pyridine core.
Table 2: Antimicrobial Activity of Substituted Pyridine Derivatives
| Compound ID | R¹ | R² | R³ | Test Organism | MIC (µg/mL) |
| 6 | H | NH₂ | 4-chlorophenyl | Staphylococcus aureus | 16 |
| 7 | H | NH₂ | 4-methoxyphenyl | Staphylococcus aureus | 32 |
| 8 | H | NH₂ | 4-chlorophenyl | Escherichia coli | 32 |
| 9 | H | NH₂ | 4-methoxyphenyl | Escherichia coli | 64 |
| 10 | H | OH | 4-chlorophenyl | Candida albicans | 16 |
MIC (Minimum Inhibitory Concentration) values are representative of substituted pyridine scaffolds and highlight the potential for developing antimicrobial agents from this class of compounds.
Experimental Protocols
The following are detailed protocols for key synthetic transformations involving this compound.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes the selective displacement of the 4-chloro group with an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in DMF, add the amine and DIPEA.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-3,5-diiodopyridine derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of the C-I bonds with a boronic acid.
Materials:
-
4-Amino-3,5-diiodopyridine derivative (from Protocol 1) (1.0 eq)
-
Arylboronic acid (e.g., 4-(1-methyl-1H-pyrazol-4-yl)phenylboronic acid) (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the 4-amino-3,5-diiodopyridine derivative, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 90-110 °C and stir for 6-18 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with EtOAc.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Cross-Coupling
This protocol outlines the coupling of a terminal alkyne to one of the C-I positions. For selective mono-coupling, the reaction can be performed at lower temperatures and with a controlled stoichiometry of the alkyne.
Materials:
-
4-Amino-3,5-diiodopyridine derivative (1.0 eq)
-
Terminal alkyne (e.g., ethynylbenzene) (1.1 eq for mono-alkynylation)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 4-amino-3,5-diiodopyridine derivative in a mixture of THF and Et₃N, add Pd(PPh₃)₂Cl₂ and CuI.
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature to 50 °C for 2-8 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with EtOAc.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Signaling Pathway: CDK8/19 in Cancer
Cyclin-dependent kinases 8 and 19 (CDK8/19) are components of the Mediator complex, which plays a crucial role in regulating gene transcription. In several cancers, CDK8/19 have been identified as oncogenes that promote cell proliferation and survival by modulating key signaling pathways, including the Wnt/β-catenin and STAT pathways.[1]
Caption: CDK8/19 signaling pathways in cancer and point of inhibition.
Experimental Workflow: Synthesis of a CDK8/19 Inhibitor
The synthesis of a 3,4,5-trisubstituted pyridine-based CDK8/19 inhibitor from this compound generally follows a three-step sequence: 1) Nucleophilic aromatic substitution at the 4-position, followed by 2) a double Suzuki-Miyaura cross-coupling at the 3 and 5-positions.
Caption: General synthetic workflow for CDK8/19 inhibitors.
Logical Relationship: Selective Functionalization Strategy
The synthetic utility of this compound is based on the differential reactivity of its halogen substituents, allowing for a logical and controlled sequence of reactions.
Caption: Selective functionalization strategy for this compound.
References
Application Notes and Protocols for the Synthesis of Substituted Pyridines using 4-Chloro-3,5-diiodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-diiodopyridine is a versatile and highly functionalized building block for the synthesis of complex substituted pyridines, which are key scaffolds in medicinal chemistry and materials science. The distinct electronic properties and steric environment of the halogen substituents on the pyridine ring allow for a programmed and regioselective approach to the synthesis of polysubstituted pyridines. The iodine atoms at the C3 and C5 positions are amenable to various palladium-catalyzed cross-coupling reactions, while the chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr). This differential reactivity enables the sequential introduction of diverse functionalities, providing a powerful tool for the generation of molecular complexity.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of substituted pyridines via cross-coupling reactions (Suzuki and Sonogashira) and nucleophilic aromatic substitution.
Key Reaction Pathways
The synthetic utility of this compound stems from two primary, regioselective reaction pathways:
-
Palladium-Catalyzed Cross-Coupling Reactions at the C3 and C5 positions. The carbon-iodine bonds are significantly more reactive towards oxidative addition to palladium(0) catalysts than the carbon-chlorine bond. This allows for selective functionalization at the 3- and 5-positions while retaining the 4-chloro substituent for subsequent transformations.
-
Nucleophilic Aromatic Substitution (SNAr) at the C4 position. The electron-withdrawing effects of the iodine and nitrogen atoms in the pyridine ring activate the C4 position for attack by nucleophiles, leading to the displacement of the chloride.
These two reaction types can be employed in a sequential manner to afford a wide array of 3,4,5-trisubstituted pyridines.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the pyridine core and various aryl or vinyl groups using boronic acids or their esters as coupling partners. The higher reactivity of the C-I bonds in this compound allows for selective coupling at the 3- and 5-positions.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 88 |
| 4 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 80 | 18 | 78 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (see table for examples) and the degassed solvent to the flask under the inert atmosphere.
-
Reaction Execution: Stir the reaction mixture at the specified temperature for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, introducing alkynyl moieties at the 3- and 5-positions of the pyridine ring. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Quantitative Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 50 | 4 | 90 |
| 3 | Propargyl alcohol | Pd(OAc)₂ (2), PPh₃ (4) | CuI (5) | Et₃N | Acetonitrile | 60 | 8 | 82 |
| 4 | 1-Hexyne | Pd(dppf)Cl₂ (3) | CuI (6) | Piperidine | Toluene | 70 | 12 | 88 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst, and the copper(I) source.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Under the inert atmosphere, add the degassed solvent, the base, and finally the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction Execution: Stir the reaction mixture at the specified temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the metal catalysts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dilute the residue with an organic solvent and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The C4 position of this compound is activated towards nucleophilic attack. This allows for the displacement of the chloride by a variety of nucleophiles, most commonly amines and alkoxides.
Amination Reactions
Primary and secondary amines readily displace the 4-chloro substituent to provide 4-amino-3,5-diiodopyridine derivatives.
Quantitative Data for Amination Reactions
| Entry | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 100 | 6 | 92 |
| 2 | Morpholine | Et₃N | Acetonitrile | 80 | 8 | 95 |
| 3 | Benzylamine | NaH | THF | 60 | 12 | 85 |
| 4 | Piperidine | - (used as solvent) | Piperidine | 100 | 4 | 98 |
Experimental Protocol: General Procedure for Amination
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) in the chosen solvent.
-
Reagent Addition: Add the amine (1.2-2.0 equiv.) and the base (if required).
-
Reaction Execution: Heat the reaction mixture to the specified temperature and stir for the indicated time. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.
Alkoxylation Reactions
Alkoxides, typically generated in situ from the corresponding alcohol and a strong base, can displace the 4-chloro substituent to yield 4-alkoxy-3,5-diiodopyridines.
Quantitative Data for Alkoxylation Reactions
| Entry | Alcohol | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methanol | NaH | THF | 60 | 4 | 94 |
| 2 | Ethanol | NaOEt | Ethanol | 78 | 6 | 91 |
| 3 | Isopropanol | KOBu-t | THF | 65 | 12 | 83 |
| 4 | Phenol | K₂CO₃ | DMF | 120 | 8 | 88 |
Experimental Protocol: General Procedure for Alkoxylation
-
Alkoxide Formation: In a dry flask under an inert atmosphere, add the alcohol and the base to the solvent and stir at room temperature for 30 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 mmol, 1.0 equiv.) in the same solvent to the alkoxide solution.
-
Reaction Execution: Heat the reaction mixture to the specified temperature and monitor by TLC or LC-MS.
-
Work-up: Cool the reaction and carefully quench with water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of polysubstituted pyridines. The predictable and regioselective nature of its reactivity allows for a programmed approach to complex target molecules. The protocols and data presented herein provide a solid foundation for researchers to utilize this building block in their synthetic endeavors. It is important to note that the reaction conditions provided are general and may require optimization for specific substrates and scales.
Application Notes & Protocols: Palladium-Catalyzed Reactions of 4-Chloro-3,5-diiodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the strategic functionalization of 4-Chloro-3,5-diiodopyridine using palladium-catalyzed cross-coupling reactions. This trihalogenated pyridine is a versatile building block for the synthesis of highly substituted scaffolds, which are of significant interest in medicinal chemistry and materials science.
Introduction: A Scaffold for Sequential Functionalization
This compound possesses three halogen atoms at distinct positions, offering a platform for selective, sequential, and orthogonal chemical modifications. The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl.[1] This inherent reactivity difference is the cornerstone of its synthetic utility, allowing for the selective functionalization of the two C-I bonds at the 3- and 5-positions under milder conditions, while leaving the more robust C-Cl bond at the 4-position available for subsequent transformations under more forcing conditions.[2]
This stepwise approach enables the precise introduction of three different substituents onto the pyridine core, making this compound an ideal scaffold for building diverse molecular libraries for drug discovery and other applications. Key palladium-catalyzed reactions applicable to this substrate include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Caption: Logical workflow for the sequential functionalization of this compound.
Sonogashira Coupling Reactions
The Sonogashira reaction is a highly effective method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[3] For this compound, this reaction can be controlled to achieve either mono- or di-alkynylation at the highly reactive C-I positions.
Application Data: Sonogashira Coupling
The following table summarizes representative conditions for the selective Sonogashira coupling. The choice of catalyst, ligand, and stoichiometry of the alkyne are critical for controlling the reaction outcome.[4][5]
| Entry | Coupling Partner (Equiv.) | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Product | Est. Yield |
| 1 | Phenylacetylene (1.1) | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | Mono-alkynyl | Good |
| 2 | Phenylacetylene (2.2) | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N/DMF | DMF | 60 | Di-alkynyl | High |
| 3 | TMS-acetylene (2.5) | Pd(PPh₃)₄ (2) | CuI (4) | DIPA | Toluene | 70 | Di-TMS-alkynyl | High |
Experimental Protocol: Di-alkynylation of this compound
This protocol describes a general procedure for the double Sonogashira coupling at the C3 and C5 positions.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., Phenylacetylene) (2.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)
-
Copper(I) iodide [CuI] (5 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between an organohalide and an organoboron compound.[6] Similar to the Sonogashira reaction, the C-I bonds of this compound can be selectively coupled, leaving the C-Cl bond intact for further chemistry.
Application Data: Suzuki-Miyaura Coupling
The following table outlines typical conditions for Suzuki coupling. The choice of base and solvent system is crucial for efficient transmetalation.[7]
| Entry | Coupling Partner (Equiv.) | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Product | Est. Yield |
| 1 | Phenylboronic acid (1.2) | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | Mono-aryl | Good |
| 2 | Phenylboronic acid (2.5) | PdCl₂(dppf) (3) | Na₂CO₃ (3.0) | Dioxane/H₂O (5:1) | 100 | Di-aryl | High |
| 3 | 4-Methoxyphenylboronic acid (2.5) | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3.0) | Toluene | 110 | Di-aryl | High |
Experimental Protocol: Di-arylation of this compound
This protocol provides a general method for the Suzuki-Miyaura di-arylation at the C3 and C5 positions.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid) (2.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [PdCl₂(dppf)] (3 mol%)
-
Sodium carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, PdCl₂(dppf), and Na₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination
After functionalizing the C3 and C5 positions, the remaining C4-chloro substituent can be targeted using the Buchwald-Hartwig amination.[8][9] This reaction typically requires more forcing conditions, such as higher temperatures and specialized bulky phosphine ligands, to activate the stronger C-Cl bond.[10][11]
Application Data: Buchwald-Hartwig Amination
This table shows representative conditions for the amination of an aryl chloride, applicable to a 3,5-disubstituted-4-chloropyridine intermediate.
| Entry | Amine (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Product | Est. Yield | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Morpholine (1.2) | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 110 | 4-Morpholinyl | High | | 2 | Aniline (1.2) | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 4-Anilino | Good | | 3 | Benzylamine (1.2) | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 80 | 4-Benzylamino | High |
Experimental Protocol: Amination of a 3,5-Diaryl-4-chloropyridine
This protocol outlines a procedure for the final C-N bond formation at the C4 position.
Materials:
-
3,5-Diaryl-4-chloropyridine (from Suzuki coupling) (1.0 eq)
-
Amine (e.g., Morpholine) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Toluene, anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Glovebox recommended: Add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk tube.
-
Add the 3,5-diaryl-4-chloropyridine substrate.
-
Remove the tube from the glovebox, place it under an inert atmosphere.
-
Add anhydrous toluene, followed by the amine via syringe.
-
Seal the tube and heat the mixture to 110 °C in an oil bath for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: A simplified diagram of the catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Chloro-3,5-diiodopyridine in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-diiodopyridine is a versatile trifunctional pyridine derivative that serves as a valuable building block in the synthesis of advanced materials. Its unique structure, featuring a chlorine atom at the 4-position and two iodine atoms at the 3 and 5-positions, allows for selective and sequential functionalization through a variety of cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds is a key feature, with the carbon-iodine bonds being significantly more reactive towards palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings. This chemoselectivity enables the precise introduction of different organic moieties at specific positions on the pyridine ring, making it an ideal precursor for the design and synthesis of functional polymers, materials for organic electronics, and metal-organic frameworks (MOFs).
These application notes provide an overview of the utility of this compound in materials science, along with detailed protocols for its use in synthesizing functional polymers through Stille and Sonogashira polymerization.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 13993-58-3 | |
| Molecular Formula | C₅H₂ClI₂N | [1] |
| Molecular Weight | 365.34 g/mol | [1] |
| Melting Point | 175 °C | |
| Boiling Point | 346.8±37.0 °C (Predicted) | |
| Density | 2.633±0.06 g/cm³ (Predicted) | |
| pKa | 0.60±0.10 (Predicted) |
Applications in Materials Science
The unique trifunctional nature of this compound allows for its application as a monomer in the synthesis of various functional materials. The two reactive iodine sites can be utilized for polymerization, while the less reactive chlorine atom can be preserved for post-polymerization modification or to influence the electronic properties of the resulting material.
Synthesis of Conjugated Polymers for Organic Electronics
This compound can be employed as a monomer in palladium-catalyzed cross-coupling polymerization reactions, such as Stille and Sonogashira polymerizations, to produce conjugated polymers. These polymers, incorporating the electron-deficient pyridine ring, are of interest for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their potential electron-transporting properties.[2]
Precursor for Metal-Organic Frameworks (MOFs)
While direct use of this compound as a linker in MOF synthesis is not yet widely documented, its derivatives, created through functionalization of the iodo and chloro positions with coordinating groups (e.g., carboxylic acids, nitriles), can serve as versatile building blocks for novel MOFs.[3][4] The pyridine nitrogen atom can also act as a coordination site. The resulting MOFs could exhibit interesting properties for gas storage, separation, and catalysis.
Experimental Protocols
The following are detailed protocols for the polymerization of this compound.
Protocol 1: Stille Polycondensation for the Synthesis of a Pyridine-Based Polymer
This protocol describes a general procedure for the Stille polycondensation of this compound with an organotin comonomer. The reaction involves the palladium-catalyzed coupling of the diiodo-monomer with a bistannylated aromatic compound to form a conjugated polymer.
Reaction Scheme:
Stille Polymerization Workflow
Materials:
-
This compound
-
Distannylated comonomer (e.g., 2,5-bis(tributylstannyl)thiophene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard Schlenk line glassware
Procedure:
-
Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the distannylated comonomer (1.0 eq) in anhydrous toluene.
-
Catalyst Addition: To the stirred solution, add tetrakis(triphenylphosphine)palladium(0) (2-5 mol%).
-
Polymerization: Heat the reaction mixture to 90-110 °C and stir under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous solution into a large volume of a non-solvent such as methanol or acetone to precipitate the polymer.
-
Purification: Collect the polymer by filtration. To remove catalyst residues and oligomers, perform Soxhlet extraction with methanol, acetone, and hexane sequentially.
-
Drying: Dry the purified polymer under vacuum at 40-60 °C to a constant weight.
Characterization Data (Hypothetical Example):
| Parameter | Value |
| Yield | 75-90% |
| Molecular Weight (Mn) | 10-20 kDa |
| Polydispersity Index (PDI) | 1.5-2.5 |
| Solubility | Soluble in chloroform, THF, toluene |
Protocol 2: Sonogashira Polymerization for the Synthesis of a Poly(arylene ethynylene)
This protocol outlines a general method for the Sonogashira polymerization of this compound with a diethynyl comonomer. This reaction yields a poly(arylene ethynylene) type conjugated polymer.
Reaction Scheme:
Sonogashira Polymerization Workflow
Materials:
-
This compound
-
Diethynyl comonomer (e.g., 1,4-diethynylbenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Anhydrous toluene
-
Diisopropylamine (DIPA)
-
Argon or Nitrogen gas
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the diethynyl comonomer (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (4-10 mol%).
-
Solvent and Base Addition: Add anhydrous toluene and diisopropylamine (in a ratio of approximately 4:1 v/v).
-
Polymerization: Stir the reaction mixture at 60-80 °C for 24-48 hours. The formation of a precipitate may be observed as the polymer grows.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with toluene and wash with a dilute aqueous solution of ammonium chloride to remove the copper catalyst. Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Polymer Precipitation: Concentrate the organic solution and precipitate the polymer by adding it to a non-solvent like methanol.
-
Purification and Drying: Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Characterization Data (Hypothetical Example):
| Parameter | Value |
| Yield | 70-85% |
| Molecular Weight (Mn) | 8-15 kDa |
| Polydispersity Index (PDI) | 1.6-2.8 |
| Solubility | Limited solubility, may require heating in solvents like dichlorobenzene |
Logical Relationships in Selective Functionalization
The selective functionalization of this compound is governed by the difference in reactivity between the carbon-iodine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions.
Selective Functionalization Pathway
Conclusion
This compound is a highly valuable and versatile building block for materials science research. Its distinct reactivity at the halogenated positions allows for the controlled synthesis of complex, functional materials. The protocols provided herein offer a starting point for the development of novel conjugated polymers with potential applications in organic electronics. Further exploration of this monomer in the synthesis of MOFs and other advanced materials is warranted and holds significant promise for future discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Metal–organic frameworks generated from oligomeric ligands with functionalized tethers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Couplings with 4-Chloro-3,5-diiodopyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cross-coupling reactions with 4-Chloro-3,5-diiodopyridine. This guide addresses specific challenges related to site-selectivity, reaction efficiency, and common side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General & Selectivity Issues
Q1: What is the expected reactivity order for the halogens on this compound?
A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf > Cl.[1] For this compound, the C–I bonds are significantly more reactive than the C–Cl bond.[2][3] This inherent difference in reactivity is the key to achieving site-selective couplings. Mild reaction conditions will favor reaction at the iodine positions, while more forcing conditions are required to activate the C-Cl bond.[1][4]
Q2: How can I achieve selective mono-arylation at one of the iodine positions?
A2: Achieving mono-substitution requires careful control of stoichiometry and reaction conditions to prevent double arylation at both iodine sites.
-
Stoichiometry: Use a slight deficiency or 1.0 to 1.1 equivalents of the coupling partner (e.g., boronic acid).
-
Reaction Time & Temperature: Monitor the reaction closely using TLC or LC-MS and stop it once the starting material is consumed and before significant formation of the di-substituted product. Lower temperatures can also help improve selectivity.
-
Catalyst System: A less active catalyst system might favor mono-coupling over the faster di-coupling.
Q3: I am observing a mixture of mono- and di-substituted products at the iodine positions. How can I favor the di-substituted product?
A3: To promote di-substitution at the C3 and C5 positions, you should use a molar excess of the coupling partner (e.g., >2.2 equivalents of boronic acid or alkyne). Higher catalyst loading and increased reaction temperature and time will also drive the reaction to completion.
Q4: Under what conditions will the C-Cl bond react?
A4: The C-Cl bond is considerably less reactive due to its higher bond strength.[4] To achieve coupling at the C4-Cl position (typically after the C-I positions have been substituted), more forcing conditions are necessary. This includes:
-
High Temperatures: Reaction temperatures are often in the range of 80-120 °C.[4][5]
-
Active Catalyst Systems: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[4] Use catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are highly effective for activating C-Cl bonds.[4][5][6]
-
Strong Bases: Strong, non-nucleophilic bases such as NaOtBu, K₃PO₄, or Cs₂CO₃ are often required.[5][6]
Suzuki-Miyaura Coupling
Q5: My Suzuki coupling with this compound is giving a low yield, even when targeting the reactive iodine positions. What should I check first?
A5: When a Suzuki coupling fails or gives low yield, systematically evaluate the core components.[4][6]
-
Catalyst/Ligand Activity: Ensure your palladium source and ligand are active. The active Pd(0) species is oxygen-sensitive.[6][7] Consider using a modern pre-catalyst (e.g., a G3/G4 Buchwald palladacycle) for more efficient and reliable generation of the active catalyst.[5] For the C-Cl bond, bulky, electron-rich ligands are essential.[4][6]
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[6][7] Ensure your solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[8]
-
Base Effectiveness: The base is crucial for activating the boronic acid.[4] Ensure it is anhydrous and has good purity. For C-I coupling, bases like K₂CO₃ or Na₂CO₃ are often sufficient. For the less reactive C-Cl bond, stronger bases like K₃PO₄ or Cs₂CO₃ are recommended.[6] The base's solubility can also be a factor; ensure vigorous stirring for heterogeneous mixtures.[9]
-
Boronic Acid Quality: Boronic acids can degrade over time or undergo protodeboronation (cleavage of the C-B bond).[4] Use high-purity boronic acids or consider converting them to more stable boronate esters (e.g., pinacol esters).
Q6: I am seeing significant amounts of homocoupling of my boronic acid and dehalogenation of my pyridine substrate. How can I minimize these side reactions?
A6:
-
Homocoupling: This side reaction is often promoted by the presence of oxygen.[4][7] Rigorous degassing of solvents and maintaining an inert atmosphere are critical. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or an efficient pre-catalyst can also help, as incomplete reduction of Pd(II) sources can sometimes contribute to this issue.[7]
-
Dehalogenation: This occurs when the halide is replaced by a hydrogen atom. It can be caused by sources of hydride in the reaction mixture, sometimes from the solvent (e.g., alcohols) or base. Lowering the reaction temperature and carefully selecting the ligand and base combination can help mitigate this problem.[7][10]
Sonogashira Coupling
Q7: My Sonogashira reaction is not working well. Should I use a copper co-catalyst?
A7: The Sonogashira coupling can be performed with or without a copper(I) co-catalyst (e.g., CuI).[11]
-
Copper-Cocatalyzed: The traditional method uses CuI, which reacts with the terminal alkyne to form a copper acetylide, increasing its reactivity.[12][13] This often allows the reaction to proceed under milder conditions (even room temperature for reactive halides like iodides).[11][12]
-
Copper-Free: Copper can sometimes promote alkyne homocoupling (Glaser coupling). Copper-free conditions, often employing a stronger base and a more robust ligand, can avoid this side reaction.[11] For a sensitive substrate, starting with a copper-free protocol may be advantageous.
Q8: What are the best practices for setting up a Sonogashira coupling with this compound?
A8: To couple selectively at the C-I positions:
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common choices.[11][14]
-
Co-catalyst (if used): CuI (typically 5 mol%).[14]
-
Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often acting as the solvent or co-solvent.[15][16]
-
Solvent: Anhydrous and deoxygenated solvents like THF, DMF, or toluene are common.[14][16]
-
Atmosphere: A strictly anaerobic (oxygen-free) environment is crucial to prevent Glaser coupling and catalyst decomposition.[17]
Buchwald-Hartwig Amination
Q9: I am trying to perform a Buchwald-Hartwig amination at the C4-Cl position (on a di-substituted pyridine core), but I am getting no conversion. What should I do?
A9: Activating the C-Cl bond for amination is challenging and requires an optimized catalyst system and conditions.[5]
-
Catalyst/Ligand System: This is the most critical factor. Standard ligands like PPh₃ are ineffective.[5] You must use bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) or ferrocene-based ligands (e.g., Josiphos).[5][18] Using a pre-formed palladacycle pre-catalyst (G3 or G4) is highly recommended as it generates the active Pd(0) species more cleanly and efficiently.[5]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[5][9] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be tried, but this will likely require a more active catalyst and higher temperatures.[5]
-
Temperature: Elevated temperatures, typically in the 80-110 °C range, are necessary to facilitate the difficult oxidative addition of the C-Cl bond.[5][9]
-
Catalyst Loading: For a challenging C-Cl amination, you may need to increase the catalyst loading from a typical 1-2 mol% to as high as 5 mol%.[5]
Q10: The pyridine nitrogen in my substrate seems to be inhibiting the catalyst. How can I overcome this?
A10: Catalyst poisoning by the pyridine nitrogen is a known issue, as the Lewis basic nitrogen can coordinate to the palladium center and inhibit the catalytic cycle.[10] Using sterically hindered ligands, such as the Buchwald biarylphosphine ligands mentioned above, can help. The bulk of the ligand can disfavor the coordination of the pyridine nitrogen to the metal center, allowing the catalytic cycle to proceed.[10]
Summary of Recommended Reaction Conditions
The following tables provide starting points for optimizing cross-coupling reactions with this compound. Note that conditions should be optimized for each specific substrate combination.
Table 1: Suzuki-Miyaura Coupling Conditions
| Target Position(s) | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Notes |
| C3/C5 (Iodides) | Pd(PPh₃)₄ (2-5%) | - | K₂CO₃ or Na₂CO₃ (2-3) | 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O | 80-100 | Standard conditions are often sufficient. Reactivity is high.[2][19] |
| C4 (Chloride) | Pd₂(dba)₃ (2-5%) | XPhos, SPhos (4-10%) | K₃PO₄ or Cs₂CO₃ (2-3) | Toluene, 1,4-Dioxane | 100-120 | Requires bulky, electron-rich ligands and stronger bases to activate the C-Cl bond.[4][6] |
Table 2: Sonogashira Coupling Conditions
| Target Position(s) | Palladium Source (mol%) | Co-Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Notes |
| C3/C5 (Iodides) | PdCl₂(PPh₃)₂ (2-5%) | CuI (5-10%) | Et₃N or DIPEA (>3) | THF, DMF | RT - 60 | Copper co-catalysis allows for mild reaction conditions.[12][14] |
| C4 (Chloride) | Pd₂(dba)₃ (2-5%) | - (Copper-free) | Cs₂CO₃ or K₂CO₃ (2) | 1,4-Dioxane, Toluene | 100-110 | Copper-free conditions with stronger inorganic bases and more robust ligands are often needed. |
Table 3: Buchwald-Hartwig Amination Conditions
| Target Position(s) | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Notes |
| C3/C5 (Iodides) | Pd₂(dba)₃ (1-2%) | BINAP or Xantphos (1.5-3%) | Cs₂CO₃ (1.5-2) | Toluene, Dioxane | 80-100 | Less demanding than C-Cl amination. Bidentate ligands work well.[20] |
| C4 (Chloride) | G3-XPhos Pre-catalyst (2-5%) | - | NaOtBu or LHMDS (1.5-2) | Toluene, Dioxane | 100-110 | Requires highly active catalyst systems with bulky monodentate ligands and a strong base.[5][9] |
Visual Guides & Workflows
Caption: Logical workflow for achieving site-selective coupling reactions.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Simplified diagram of a palladium cross-coupling catalytic cycle.
Detailed Experimental Protocols
Protocol 1: Selective Mono-Suzuki Coupling at the C-I Position
Objective: To synthesize 4-Chloro-3-iodo-5-(phenyl)pyridine.
Reagents & Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Schlenk flask, magnetic stirrer, condenser, inert gas line (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via cannula or syringe.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired mono-coupled product.
Protocol 2: Di-Sonogashira Coupling at the C3 and C5 Positions
Objective: To synthesize 4-Chloro-3,5-bis(phenylethynyl)pyridine.
Reagents & Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (2.5 eq)
-
PdCl₂(PPh₃)₂ (0.05 eq)
-
Copper(I) Iodide (CuI) (0.10 eq)
-
Triethylamine (Et₃N) and THF (2:1 mixture, anhydrous and degassed)
-
Schlenk flask, magnetic stirrer, inert gas line (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed THF/Et₃N solvent mixture, followed by the dropwise addition of phenylacetylene.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite to remove catalyst residues, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination at the C4-Cl Position
Objective: To couple morpholine with a pre-functionalized 3,5-diaryl-4-chloropyridine core.
Reagents & Materials:
-
3,5-Diaryl-4-chloropyridine (1.0 eq)
-
Morpholine (1.5 eq)
-
XPhos Pd G3 Pre-catalyst (0.05 eq)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Toluene (anhydrous and degassed)
-
Microwave vial or sealed tube, magnetic stirrer, inert gas glovebox or line
Procedure:
-
Inside a glovebox or under a stream of inert gas, add 3,5-diaryl-4-chloropyridine, XPhos Pd G3, and NaOtBu to a dry microwave vial.
-
Add the degassed toluene, followed by the morpholine.
-
Seal the vial tightly and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor reaction completion by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water.
-
Filter the mixture through Celite to remove palladium black.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. quora.com [quora.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. DSpace [repository.kaust.edu.sa]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Common side reactions and byproducts in 4-Chloro-3,5-diiodopyridine chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3,5-diiodopyridine. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
A1: this compound is an electron-deficient pyridine ring, making it highly susceptible to two main types of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effects of the halogen substituents activate the pyridine ring for nucleophilic attack.[1]
-
Metal-Catalyzed Cross-Coupling Reactions: The carbon-halogen bonds serve as excellent handles for forming new carbon-carbon and carbon-heteroatom bonds, with Suzuki-Miyaura coupling being a prominent example.[1]
Q2: How does the regioselectivity of nucleophilic aromatic substitution (SNAr) work on this molecule?
A2: The site of nucleophilic attack is largely governed by the Hard and Soft Acids and Bases (HSAB) principle.[1]
-
Hard nucleophiles (e.g., alkoxides, amines) preferentially attack the harder electrophilic carbon at the 4-position, leading to the displacement of the chloride.[1]
-
Softer nucleophiles (e.g., thiolates) tend to attack the softer electrophilic carbons at the 3- or 5-positions, resulting in the displacement of one of the iodide groups.[1]
Q3: In a Suzuki-Miyaura coupling, which halogen is more reactive?
A3: The carbon-iodine (C-I) bonds at the 3- and 5-positions are significantly more reactive towards oxidative addition with palladium catalysts than the carbon-chlorine (C-Cl) bond at the 4-position.[1] This differential reactivity allows for selective mono- or di-arylation at the iodo-positions while leaving the chloro-substituent intact for subsequent transformations.[1]
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling Reactions
Issue: Low yield of the desired coupled product.
This is a common issue that can arise from several factors. Below is a troubleshooting workflow to identify and resolve the problem.
Common Side Reactions and Byproducts in Suzuki Coupling
| Side Reaction/Byproduct | Cause | Recommended Solution |
| Boronic Acid Homocoupling | Often mediated by the presence of oxygen or excess Pd(II) species in the reaction mixture. | Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Purge solvents and the reaction vessel thoroughly. Consider adding a mild reducing agent like potassium formate to minimize free Pd(II). |
| Dehalogenation (Hydrodehalogenation) | Can be caused by high temperatures or certain catalyst/ligand systems that promote hydride transfer. The C-I bond is more susceptible to this than the C-Cl bond.[2] | Run the reaction at the lowest effective temperature. Screen different palladium precursors and phosphine ligands to find a system that disfavors reduction.[2] |
| Protodeborylation | The boronic acid is replaced by a proton from a protic source (e.g., water in the solvent or base). | Use anhydrous solvents and bases where possible. Minimize the amount of water in solvent mixtures. |
| Phenylated Impurities from Ligands | Aryl groups from phosphine ligands (e.g., triphenylphosphine) can transfer to the palladium center and couple with the substrate. | Use ligands that are less prone to this side reaction, such as those with non-aryl substituents, or consider ligand-free conditions where appropriate. |
Nucleophilic Aromatic Substitution (SNAr)
Issue: Formation of multiple products or lack of regioselectivity.
The presence of three halogen atoms offers multiple sites for substitution, which can lead to a mixture of products if not properly controlled.
Common Side Reactions and Byproducts in SNAr
| Side Reaction/Byproduct | Cause | Recommended Solution |
| Di- or Tri-substitution | Use of excess nucleophile, especially under harsh conditions (high temperature, long reaction times). | Carefully control the stoichiometry of the nucleophile (typically 1.0 to 1.2 equivalents for mono-substitution). Monitor the reaction progress to stop it upon consumption of the starting material. |
| Reaction at undesired halogen | Mismatch between the nucleophile's hardness/softness and the desired reaction site. | Follow the HSAB principle: use hard nucleophiles (amines, alkoxides) for C4 substitution and soft nucleophiles (thiolates) for C3/C5 substitution.[1] |
| Over-alkylation/arylation of amine nucleophiles | Primary or secondary amine products can act as nucleophiles themselves and react further with the starting material. | Use a large excess of the amine nucleophile to favor the formation of the primary substitution product. Alternatively, use a protecting group strategy if feasible. |
| Hydrolysis | Presence of water in the reaction mixture, especially with a strong base, can lead to the formation of hydroxypyridine derivatives. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the Iodo-positions
This protocol is a general guideline for the mono-arylation of this compound and may require optimization.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), a base (e.g., K₂CO₃, 2.0-3.0 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
-
Solvent Addition:
-
Add a degassed solvent mixture (e.g., 4:1 v/v 1,4-Dioxane/Water) via syringe. The volume should be sufficient to create a stirrable slurry.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
-
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Amine at the Chloro-position
This protocol describes a general method for the amination at the C4 position.
-
Reaction Setup:
-
In a sealed tube or round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq.), the desired amine (2.0-5.0 eq.), and a suitable solvent (e.g., EtOH, DMF, or NMP). A base such as ⁱPr₂NEt (1.1 eq) can be added if the amine salt is used or to scavenge the HCl byproduct.
-
-
Reaction:
-
Heat the reaction mixture with stirring. The temperature can range from 80 °C to 150 °C, depending on the reactivity of the amine. Microwave irradiation can also be employed to shorten reaction times.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove excess amine and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Visualization of Logical Relationships
The following diagram illustrates the decision-making process for the functionalization of this compound based on the desired outcome.
References
Technical Support Center: Purification of 4-Chloro-3,5-diiodopyridine & Derivatives
An extensive search for specific purification protocols for 4-Chloro-3,5-diiodopyridine yielded limited direct results. However, by examining methodologies for closely related di-halogenated pyridines and general best practices for purifying pyridine derivatives, a comprehensive guide can be constructed. The following technical support center provides troubleshooting advice, frequently asked questions, and detailed experimental protocols relevant to the purification of this compound and its analogues.
This guide is intended for researchers, scientists, and drug development professionals. It provides practical solutions to common issues encountered during the purification of this compound and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the first purification method I should try for crude this compound?
A1: For solid compounds, recrystallization is often the most effective and straightforward initial purification technique to achieve high purity.[1] If your product is a solid, attempting recrystallization from a suitable solvent system is highly recommended. For complex mixtures or oily products, column chromatography is the preferred method.
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal solvent is one in which your target compound has low solubility at room temperature but high solubility at an elevated temperature (near the solvent's boiling point).[2] For halogenated pyridines, ethanol has been shown to be an effective recrystallization solvent.[3] A mixed solvent system, such as ethyl acetate with a non-polar co-solvent like hexane or petroleum ether, can also be effective.[4] You can determine the best solvent by testing the solubility of a small amount of your crude product in various heated solvents.
Q3: My pyridine derivative shows significant "tailing" during silica gel column chromatography. Why is this happening and how can I fix it?
A3: Tailing is a common issue when purifying basic compounds like pyridines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, causing poor separation and elongated spots. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent. This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.
Q4: What are the most common impurities I might encounter?
A4: Impurities in synthetic products can include unreacted starting materials, intermediates, and by-products from side reactions.[5] For this compound, potential impurities could be mono-iodinated precursors, isomers, or degradation products. It is crucial to use pure starting materials to minimize the formation of side products.[6]
Q5: Can I use acid-base extraction to purify my compound?
A5: Yes, acid-base extraction is a powerful technique for separating basic pyridine derivatives from neutral or acidic impurities. By washing an organic solution of your crude product with a dilute acid (e.g., 1M HCl), the basic pyridine will be protonated and move to the aqueous layer. The layers can then be separated. Subsequently, basifying the aqueous layer (e.g., with NaOH) will deprotonate the pyridine, allowing it to be re-extracted into an organic solvent, free from the original impurities.
Troubleshooting Guides
This section addresses specific problems you may encounter during purification.
Problem: No crystals form after my recrystallization solution has cooled.
| Possible Cause | Solution |
| Solution is too dilute. | Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[4] |
| Supersaturation has not been reached. | Try cooling the solution to a lower temperature in an ice bath or refrigerator.[4] Be aware that rapid cooling may result in smaller, less pure crystals.[4] |
| Nucleation has not initiated. | 1. Scratch: Use a glass rod to gently scratch the inner surface of the flask. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[4] 2. Seed: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to provide a template for crystallization.[2][4] |
Problem: My compound "oils out" instead of crystallizing.
| Possible Cause | Solution |
| Cooling rate is too fast. | Reheat the solution until the oil completely redissolves. You may need to add a small amount of extra solvent. Allow the solution to cool much more slowly by insulating the flask or letting it cool on the benchtop overnight.[4] |
| High degree of supersaturation. | Add a small amount of additional solvent to the heated solution before cooling to slightly decrease the saturation level.[4] |
| Inappropriate solvent system. | The chosen solvent may not be suitable. Experiment with a different solvent or solvent mixture.[4] |
Problem: My compound won't elute from the chromatography column.
| Possible Cause | Solution |
| Eluent is not polar enough. | The compound is too strongly adsorbed to the stationary phase. Gradually increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Strong interaction with silica. | For basic compounds, even with triethylamine in the eluent, strong interactions can occur. Consider switching to a less acidic stationary phase, such as neutral alumina.[7] |
Troubleshooting Crystallization
Caption: Decision tree for troubleshooting failed crystallization attempts.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general method for purifying solid this compound derivatives.
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude solid. Add a potential solvent (e.g., ethanol) dropwise. Heat the mixture. A good solvent will dissolve the solid when hot but not at room temperature.[2]
-
Dissolution: Place the bulk of your crude solid into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) and swirling.[2] Continue adding the minimum amount of hot solvent until all of the solid just dissolves.[2]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask can help slow the cooling process.[4] Do not disturb the flask during this time.
-
Crystallization: As the solution cools, the solubility of your compound will decrease, and pure crystals should form.[1] Once the flask has reached room temperature, you can place it in an ice bath for 15-30 minutes to maximize the yield of crystals.[4]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum.
Protocol 2: Flash Column Chromatography
This protocol is suitable for purifying compounds from complex mixtures or when recrystallization is ineffective.
-
Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation of your target compound from impurities. A good target retention factor (Rf) for the desired compound is approximately 0.3.[8] For related compounds, mixtures of hexanes/ethyl acetate or chloroform/hexane have been used.[7][9] Remember to add ~0.5% triethylamine to the eluent to prevent tailing.[6]
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent and pour it into the column.[10] Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica.
-
Add another thin layer of sand on top of the silica bed to prevent it from being disturbed.[8]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent).[8]
-
Carefully add this solution to the top of the column.
-
Drain the solvent until the sample is adsorbed onto the silica.
-
-
Elution: Carefully add the eluent to the top of the column and apply gentle pressure (e.g., with compressed air) to push the solvent through the column.[8]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.[10]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Purification Method Selection
Caption: A workflow diagram for selecting an appropriate purification strategy.
Quantitative Data from Related Purifications
The following tables summarize purification conditions reported for compounds structurally related to this compound. This data can serve as a starting point for developing your own purification methods.
Table 1: Column Chromatography Conditions for Halogenated Pyridine Derivatives
| Compound | Stationary Phase | Eluent System | Reference |
| Terpyridine Derivative | Neutral Alumina | Chloroform:Hexane (3:2) | [7] |
| Chiral Oxazoline Derivative | Silica Gel | Hexanes:EtOAc (20:1) | [9] |
| 2,3,5,6-Tetrachloro-4-iodopyridine Derivative | Silica Gel | Ethyl Acetate:n-Hexane (5:1) | [3] |
Table 2: Recrystallization Solvents for Halogenated Pyridine Derivatives
| Compound | Recrystallization Solvent | Reference |
| 2,3,5,6-Tetrachloro-4-iodopyridine | Ethanol (EtOH) | [3] |
| 4-Chloropyridine Hydrochloride | Ethanol (EtOH) or n-Butanol | [11] |
References
- 1. mt.com [mt.com]
- 2. youtube.com [youtube.com]
- 3. orgchemres.org [orgchemres.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Chromatography [chem.rochester.edu]
- 9. rsc.org [rsc.org]
- 10. youtube.com [youtube.com]
- 11. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
Preventing dehalogenation of 4-Chloro-3,5-diiodopyridine during reactions
Welcome to the technical support center for 4-Chloro-3,5-diiodopyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dehalogenation during chemical reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to dehalogenation?
A1: The carbon-iodine (C-I) bonds in this compound are significantly weaker than the carbon-chlorine (C-Cl) bond. The general reactivity trend for halogens in many reactions, including palladium-catalyzed cross-couplings and unwanted dehalogenation side-reactions, is I > Br > Cl > F.[1] This is due to the lower bond dissociation energy of the C-I bond, making it more susceptible to cleavage. The electron-deficient nature of the pyridine ring further activates the C-I bonds towards oxidative addition in catalytic cycles and other transformations.
Q2: I am observing significant hydrodehalogenation (replacement of iodine with hydrogen). What are the most likely causes?
A2: Hydrodehalogenation is a common side reaction, particularly with aryl iodides. The primary causes often involve:
-
Reaction Temperature: Higher temperatures can increase the rate of dehalogenation.
-
Choice of Base: Certain bases, especially when used in excess or in combination with protic solvents, can promote protonolysis of the organometallic intermediates.
-
Catalyst and Ligand System: The choice of palladium source and ligand can influence the stability of intermediates in the catalytic cycle. Some systems may be more prone to side reactions that lead to dehalogenation.
-
Presence of Reducing Agents: Trace impurities or the reaction medium itself can sometimes act as a source of hydride, leading to reduction of the C-I bond.
Q3: Can I selectively react at the iodine positions without affecting the chlorine atom?
A3: Yes, the significant difference in reactivity between the C-I and C-Cl bonds allows for selective reactions, such as Suzuki-Miyaura or Sonogashira couplings, at the 3- and 5-positions while leaving the 4-chloro substituent intact.[1] This selectivity is a key feature of this molecule's utility in multi-step synthesis.
Troubleshooting Guides
Problem 1: Deiodination during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille)
This is the most common issue encountered with this compound. The following sections provide guidance on mitigating this side reaction.
Caption: Troubleshooting workflow for deiodination.
1. Reaction Temperature:
-
Recommendation: Lower the reaction temperature. Many cross-coupling reactions with aryl iodides can proceed at room temperature or slightly elevated temperatures (e.g., 40-60 °C), especially with a highly active catalyst system.[2]
-
Rationale: Dehalogenation pathways often have a higher activation energy than the desired coupling reaction. By lowering the temperature, you can selectively slow down the undesired side reaction.
2. Base Selection and Stoichiometry:
-
Recommendation: Use a milder or less nucleophilic base. Consider switching from strong bases like alkoxides (e.g., NaOtBu) to weaker inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). Use the minimum effective amount of base.
-
Rationale: Strong bases can promote the formation of palladium-hydride species, which are often implicated in hydrodehalogenation. Weaker, bulkier bases are sometimes less likely to participate in these side reactions.
3. Catalyst and Ligand System:
-
Recommendation: Screen different palladium catalysts and ligands.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium center and promote the desired reductive elimination over side reactions.[3] NHC ligands are known for their strong σ-donation, which can sometimes lead to more stable catalytic intermediates.
-
Catalyst Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) can also influence the reaction outcome.
-
-
Rationale: The ligand sphere around the palladium atom dictates the reactivity and stability of the catalytic intermediates. A well-chosen ligand can accelerate the desired cross-coupling pathway relative to the dehalogenation pathway.
4. Solvent Choice:
-
Recommendation: Use anhydrous, aprotic solvents like dioxane, THF, or toluene. Avoid protic solvents (e.g., alcohols) if hydrodehalogenation is a significant problem, as they can be a proton source.
-
Rationale: Protic solvents can facilitate protonolysis of key organometallic intermediates, leading to the formation of the dehalogenated byproduct.
The following table summarizes general trends for minimizing deiodination in Suzuki-Miyaura couplings. Users are encouraged to use this as a starting point and record their specific results.
| Parameter | Condition A (High Dehalogenation Risk) | Condition B (Moderate Dehalogenation Risk) | Condition C (Low Dehalogenation Risk) | User's Results |
| Temperature | > 100 °C | 60-80 °C | Room Temp - 50 °C | |
| Base | NaOtBu, K-OtBu | K₂CO₃, Cs₂CO₃ | K₃PO₄, KF | |
| Ligand | PPh₃ | Bulky Phosphines (e.g., XPhos) | NHC Ligands (e.g., IPr) | |
| Solvent | Protic (e.g., EtOH/H₂O) | Aprotic (e.g., Toluene) | Anhydrous Aprotic (e.g., Dioxane) | |
| % Dehalogenation | Often > 20% | 5-20% | < 5% |
Problem 2: Dehalogenation during Lithiation or Grignard Formation
Direct metallation or halogen-metal exchange at the iodine positions can be challenging due to the instability of the resulting organometallic intermediates.
Caption: Workflow for lithiation/Grignard reactions.
1. Temperature Control:
-
Recommendation: Perform halogen-metal exchange at very low temperatures, typically -78 °C or even -100 °C.
-
Rationale: Organolithium and Grignard reagents derived from iodopyridines can be highly unstable. Low temperatures are crucial to suppress decomposition pathways, which include elimination to form pyridyne intermediates or reaction with the solvent.[4]
2. Reagent Choice and Addition:
-
Recommendation: For lithiation, use strong, non-nucleophilic bases like LDA or organolithium reagents such as n-BuLi or t-BuLi. Add the reagent slowly and maintain a low temperature. For Grignard formation, use highly activated magnesium (e.g., Rieke magnesium).
-
Rationale: Slow addition ensures that the concentration of the reactive organometallic species remains low, minimizing side reactions. The choice of base for lithiation can influence regioselectivity and stability.
3. Quenching:
-
Recommendation: Quench the reaction with the desired electrophile at low temperature before allowing the reaction mixture to warm up.
-
Rationale: The unstable organometallic intermediate should be trapped as soon as it is formed to prevent decomposition.
Experimental Protocols
Protocol 1: Low-Temperature Suzuki-Miyaura Coupling to Minimize Deiodination
This protocol is designed to favor the desired C-C bond formation while suppressing the hydrodehalogenation of the C-I bonds.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 to 2.5 eq, for mono- or di-substitution)
-
Pd₂(dba)₃ (0.02 eq)
-
SPhos (0.05 eq)
-
K₃PO₄ (3.0 eq)
-
Anhydrous 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in anhydrous dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Stir the reaction mixture at room temperature for 12-24 hours, or with gentle heating to 40-50 °C if the reaction is sluggish.
-
Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of any deiodinated starting material or product.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling at Room Temperature
This protocol avoids the use of a copper co-catalyst, which can sometimes contribute to side reactions, and is performed at room temperature to minimize dehalogenation.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 to 2.5 eq)
-
Pd(PPh₃)₂Cl₂ (0.03 eq)
-
Diisopropylamine (DIPA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous THF or DMF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₂Cl₂.
-
Add the anhydrous solvent (THF or DMF) followed by the amine base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Selective C-I Bond Activation in 4-Chloro-3,5-diiodopyridine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Chloro-3,5-diiodopyridine and aiming to achieve selective C-I bond activation for subsequent cross-coupling reactions. This document provides a comprehensive overview of catalyst selection, detailed experimental protocols, and troubleshooting advice to address common challenges encountered during these procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the selective functionalization of this compound?
A1: The main challenge lies in achieving regioselectivity between the two electronically similar C-I bonds at the 3 and 5 positions. While the C-I bonds are significantly more reactive than the C-Cl bond in typical palladium-catalyzed cross-coupling reactions, differentiating between the two iodine substituents requires careful selection of the catalytic system and reaction conditions.
Q2: What are the key factors that govern the regioselectivity of C-I bond activation?
A2: The regioselectivity is primarily influenced by a combination of electronic and steric effects, which can be modulated by the choice of catalyst, ligands, base, and solvent.
-
Electronic Effects: The palladium catalyst, acting as a nucleophile, will preferentially react at the most electrophilic (electron-deficient) carbon center. The electron-withdrawing effects of the pyridine nitrogen and the 4-chloro substituent will subtly influence the electron density at the C3 and C5 positions.
-
Steric Effects: Bulky ligands on the palladium catalyst or steric hindrance on the coupling partner can favor reaction at the less sterically encumbered C-I position.
-
Catalyst System: The choice of palladium precursor and, crucially, the phosphine or N-heterocyclic carbene (NHC) ligand can dramatically influence the outcome, sometimes even reversing the inherent electronic preference.
Q3: Which C-I bond (C3 or C5) is generally more reactive in this compound?
A3: Predicting the inherent reactivity without experimental data for this specific molecule is challenging. The pyridine nitrogen strongly deactivates the ortho (2,6) and para (4) positions. The C3 and C5 positions are both meta to the nitrogen and ortho to the chloro group. Subtle differences in the electronic environment will determine the preferred site of oxidative addition. A general guideline is that the position with the more downfield ¹H NMR chemical shift in the parent 3,5-diiodopyridine would be the more electrophilic and thus more reactive site.
Q4: Can I achieve selective activation of the C-Cl bond?
A4: Selective activation of the C-Cl bond in the presence of two C-I bonds is highly unlikely under standard palladium-catalyzed cross-coupling conditions. The general order of reactivity for halogens is I > Br > Cl. The C-I bonds will react preferentially. Functionalization at the C-Cl position would typically be attempted after both C-I positions have been functionalized.
Catalyst and Condition Selection Guide
Achieving high selectivity in the mono-functionalization of this compound requires careful optimization of the reaction conditions. The following tables provide a summary of catalyst systems and their expected influence on regioselectivity based on principles established for similar polyhalogenated heterocycles.
Table 1: Catalyst Systems for Selective Mono-arylation of this compound
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Expected Selectivity & Comments |
| Pd(PPh₃)₄ | None | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-110 | Often a good starting point. Selectivity may be moderate and requires optimization. |
| Pd₂(dba)₃ | XPhos, SPhos | K₃PO₄ | Toluene, Dioxane | 80-110 | Bulky, electron-rich biarylphosphine ligands can enhance reactivity and influence selectivity. |
| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Toluene | 80-100 | A bulky, electron-rich monodentate phosphine that can favor coupling at less sterically hindered positions. |
| PEPPSI-IPr | None | K₂CO₃ | Dioxane | 80-110 | N-heterocyclic carbene (NHC) ligands can offer high stability and unique selectivity profiles. |
| PdCl₂ | None (Ligand-free) | Na₂CO₃, K₂CO₃ | Toluene, DMF | 100-120 | Ligand-free conditions can sometimes provide high selectivity, potentially through the formation of palladium nanoparticles. |
Note: The specific selectivity for the C3 vs. C5 position will be highly dependent on the substrate and coupling partner and must be determined experimentally.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound. These should be considered as starting points, and optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary to achieve the desired selectivity and yield.
Protocol 1: General Procedure for Selective Mono-arylation
Objective: To achieve selective coupling at one of the C-I positions.
Materials:
-
This compound
-
Arylboronic acid (1.0-1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction should be stopped once the starting material is consumed to minimize the formation of the di-substituted product.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive catalyst- Poor quality of reagents (boronic acid, base)- Insufficiently degassed solvents- Reaction temperature too low | - Use a fresh bottle of catalyst or a different palladium source.- Use freshly purchased or purified boronic acid. Ensure the base is dry and finely powdered.- Degas solvents thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles.- Increase the reaction temperature in 10 °C increments. |
| Poor Selectivity (Formation of Di-substituted Product) | - Reaction time too long- High catalyst loading- Reaction temperature too high | - Monitor the reaction closely and stop it as soon as the starting material is consumed.- Reduce the catalyst loading (e.g., from 5 mol% to 2 mol%).- Lower the reaction temperature. |
| Formation of Homocoupling Product (Biaryl from Boronic Acid) | - Presence of oxygen in the reaction mixture- Use of a Pd(II) precatalyst without efficient reduction to Pd(0) | - Ensure the reaction setup is strictly under an inert atmosphere and that solvents are thoroughly degassed.- If using a Pd(II) source, consider a pre-reduction step or ensure the reaction conditions facilitate in-situ reduction. |
| Inconsistent Results | - Variable quality of reagents or solvents- Inconsistent degassing- Inconsistent heating | - Use reagents and solvents from the same batch for a series of experiments.- Standardize the degassing procedure.- Use a temperature-controlled heating mantle or oil bath for consistent heating. |
| Decomposition of Starting Material or Product | - Reaction temperature too high- Incompatible base or solvent | - Lower the reaction temperature.- Screen different bases (e.g., switch from a strong inorganic base to a milder one like K₂CO₃ or an organic base).- Try a different solvent system. |
Visualizing the Workflow and Logic
To aid in experimental design, the following diagrams illustrate a typical workflow and a decision-making process for catalyst selection.
Caption: A generalized experimental workflow for selective Suzuki-Miyaura coupling.
Caption: A decision-making flowchart for catalyst and condition optimization.
Technical Support Center: Managing Reactions of 4-Chloro-3,5-diiodopyridine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for managing steric hindrance in cross-coupling reactions of 4-Chloro-3,5-diiodopyridine.
Understanding the Challenges: Steric Hindrance and Reactivity
This compound is a versatile synthetic building block, but its utility is accompanied by significant steric challenges. The two large iodine atoms flanking the C-4 chlorine create a sterically congested environment around the pyridine ring. This congestion can impede the approach of coupling partners and catalysts, leading to low reaction yields and slow kinetics.
A key feature of this molecule is the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bonds are significantly weaker and more susceptible to oxidative addition by a Pd(0) catalyst than the carbon-chlorine (C-Cl) bond. This allows for regioselective functionalization, where the iodo groups can be selectively coupled while leaving the chloro group intact for subsequent transformations.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields so low when using this compound?
A1: Low yields are typically a direct consequence of steric hindrance. The bulky iodine atoms at positions 3 and 5 physically block the palladium catalyst from efficiently accessing the C-I or C-Cl bonds for oxidative addition, which is the crucial first step in most cross-coupling catalytic cycles. Furthermore, the electron-withdrawing nature of the halogens deactivates the pyridine ring, making it less reactive.
Q2: Which halogen is expected to react first in a cross-coupling reaction?
A2: The carbon-iodine (C-I) bonds will react preferentially. The general reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > OTf > Cl. This allows for selective mono- or di-functionalization at the 3- and 5-positions under carefully controlled conditions, preserving the C-Cl bond for later reactions.
Q3: Can I achieve mono-substitution at one of the iodine positions?
A3: Yes, selective mono-arylation, -alkynylation, or -amination at one of the C-I positions is possible. This is typically achieved by using a slight excess (e.g., 1.1 equivalents) of the coupling partner and carefully controlling reaction time and temperature to minimize the competing di-substitution.
Q4: What general strategies can I employ to overcome steric hindrance with this substrate?
A4: The most effective strategies involve optimizing the catalytic system:
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Use Bulky, Electron-Rich Ligands: Ligands like the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential. Their large size helps to create a more open coordination sphere around the palladium atom, facilitating the approach of the hindered substrate, while their electron-donating properties promote the rate-limiting oxidative addition step.
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Select an Appropriate Palladium Source: Pre-catalysts or sources like Pd₂(dba)₃ are often more effective than Pd(OAc)₂ as they can more readily generate the active Pd(0) species.
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Optimize the Base and Solvent: The choice of base is critical and reaction-dependent. Strong, non-nucleophilic bases are often required. The solvent must be able to dissolve all components and is typically a high-boiling point aprotic solvent like dioxane, toluene, or DMF.
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Increase Reaction Temperature: Higher temperatures provide the necessary activation energy to overcome the steric barrier. Microwave irradiation can also be an effective way to rapidly heat the reaction and improve yields.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
Issue: Low or no yield of the desired biaryl product.
This is the most common issue, stemming from the difficulty of the oxidative addition step due to steric crowding.
| Potential Cause | Troubleshooting Step & Recommendation |
| Insufficient Catalyst Activity | Switch to a more active catalytic system. Standard ligands like PPh₃ are often ineffective. Recommendation: Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) with a Pd(0) source like Pd₂(dba)₃. |
| Ineffective Base | The base is crucial for activating the boronic acid. Recommendation: Screen strong inorganic bases. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often superior for sterically hindered substrates. |
| Protodeboronation of Boronic Acid | The boronic acid is degrading to an arene before coupling. Recommendation: Use anhydrous solvents. Ensure the base is not excessively strong or the temperature too high for prolonged periods. Using a boronic ester (e.g., pinacol ester) can increase stability. |
| Inadequate Reaction Temperature | The reaction lacks sufficient energy to overcome the activation barrier. Recommendation: Gradually increase the temperature, typically to 80-120 °C. Consider using microwave irradiation for short reaction times at higher temperatures. |
| Catalyst Poisoning | The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. Recommendation: Using bulky ligands helps to mitigate this effect by sterically shielding the palladium. |
Guide 2: Sonogashira Coupling
Issue: Failure to form the C(sp²)-C(sp) bond, or formation of homocoupled alkyne (Glaser coupling).
| Potential Cause | Troubleshooting Step & Recommendation |
| Poor Catalyst Performance | The catalyst system is not active enough for this hindered substrate. Recommendation: For copper-catalyzed Sonogashira, Pd(PPh₃)₂Cl₂ with CuI is a starting point. For copper-free conditions, which can be cleaner, use a more advanced catalyst system like Pd(OAc)₂ with a bulky ligand such as SPhos. |
| Base Incompatibility | The amine base (e.g., triethylamine, diisopropylamine) is not strong enough or is too sterically hindered itself. Recommendation: Screen different amine bases. For very challenging couplings, a stronger inorganic base like Cs₂CO₃ or K₂CO₃ can be used in a copper-free protocol. |
| Dominant Homocoupling | The copper catalyst is promoting the self-coupling of the terminal alkyne. Recommendation: Minimize the concentration of the copper catalyst. Ensure the reaction is run under strictly anaerobic conditions, as oxygen promotes Glaser coupling. Alternatively, switch to a copper-free Sonogashira protocol. |
| Low Temperature | Insufficient energy for the coupling to proceed. Recommendation: Increase the temperature. Reactions are often run between 60-100 °C. |
Guide 3: Buchwald-Hartwig Amination
Issue: Low C-N bond formation, or decomposition of the starting material.
| Potential Cause | Troubleshooting Step & Recommendation |
| Incorrect Ligand Choice | First and second-generation ligands may not be effective. Recommendation: Employ third or fourth-generation Buchwald ligands specifically designed for hindered substrates (e.g., XPhos, RuPhos). Bidentate ligands like BINAP or DPPF can also be effective.[1][2] |
| Base is Too Weak or Too Strong | A strong, non-nucleophilic base is required, but overly harsh conditions can lead to decomposition. Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective choice.[3] If substrate decomposition is observed, a weaker base like K₃PO₄ or Cs₂CO₃ may be tried, though likely requiring higher temperatures. |
| Amine Steric Hindrance | Coupling a hindered amine to the already hindered pyridine core is exceptionally difficult. Recommendation: This may require extensive optimization of the ligand. Consider ligands with very large bite angles. Higher catalyst loadings (2-5 mol%) and elevated temperatures may be necessary. |
| Incomplete Reduction of Pd(II) Precatalyst | If using a Pd(II) source like Pd(OAc)₂, it may not be efficiently reduced to the active Pd(0) state. Recommendation: Use a Pd(0) source like Pd₂(dba)₃ or use a pre-formed palladium pre-catalyst. |
Data Presentation: Model Reaction Conditions
Disclaimer: The following tables provide representative quantitative data from studies on sterically hindered dihalopyridines and related aryl halides. As specific data for this compound is not widely published, these conditions serve as robust starting points for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Hindered Aryl Halides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 75-95 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 80-98 |
| PdCl₂(dppf) (3) | - | K₂CO₃ (3) | DMF/H₂O | 90 | 24 | 60-85 |
Table 2: Representative Conditions for Sonogashira Coupling of Hindered Aryl Halides
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA (3) | THF | 65 | 8 | 70-90 |
| Pd(OAc)₂ (2) | - | Cs₂CO₃ (2) | Dioxane | 100 | 18 | 65-88 |
| PdCl₂(dppf) (3) | CuI (5) | DIPA (3) | Toluene | 80 | 12 | 75-95 |
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Hindered Aryl Halides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 110 | 12 | 80-99 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 24 | 70-90 |
| Pd(OAc)₂ (1) | BINAP (1.5) | Cs₂CO₃ (2) | Toluene | 100 | 18 | 75-95 |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Suzuki Coupling
This protocol targets the selective coupling at one of the C-I positions.
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Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and the base (e.g., K₃PO₄, 2.0 eq).
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Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., SPhos, 0.04 eq). Add this mixture to the Schlenk flask.
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Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
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Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.
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Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon consumption of the starting material (or when maximum conversion is reached), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
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Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the terminal alkyne (1.2 eq), the base (e.g., Cs₂CO₃, 2.0 eq), the palladium source (e.g., Pd(OAc)₂, 0.02 eq), and the ligand (e.g., SPhos, 0.04 eq).
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Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
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Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.
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Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.
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Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through Celite to remove inorganic salts.
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Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
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Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.02 eq), the ligand (e.g., XPhos, 0.04 eq), and the base (e.g., NaOtBu, 1.5 eq) to a dry Schlenk flask.
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Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).
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Solvent Addition: Add anhydrous, degassed toluene.
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Reaction: Seal the flask and heat to 110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
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Work-up: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
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Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Steric hindrance around the this compound core.
Caption: General workflow for troubleshooting low-yield reactions.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: Suzuki Reactions with 4-Chloro-3,5-diiodopyridine
This guide provides troubleshooting advice and detailed protocols for researchers utilizing 4-Chloro-3,5-diiodopyridine in Suzuki-Miyaura cross-coupling reactions. The inherent challenges of this substrate, including the differential reactivity of its halogen atoms and potential catalyst inhibition by the pyridine nitrogen, are addressed in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows very low or no conversion to the desired product. What are the primary factors to investigate?
A1: Failure to form the product typically points to one of four critical areas: catalyst activity, reaction conditions, or reagent integrity. Given the nature of the substrate, catalyst inhibition is a primary concern.
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Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1][2] Incomplete degassing of solvents or leaks in your reaction setup can rapidly deactivate the catalyst, leading to reaction failure. Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and the reaction is maintained under a positive pressure of an inert gas.[1]
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Catalyst and Ligand Choice: The reactivity of C-X bonds in Suzuki couplings follows the trend I > Br > Cl.[3][4] While the C-I bonds of your substrate are highly reactive, the pyridine nitrogen can coordinate to the palladium center and inhibit catalysis.[5][6] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] It is often necessary to use more robust catalytic systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) that promote the formation of the active catalytic species and are less susceptible to inhibition.[1][3]
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Base Effectiveness: The base is essential for the transmetalation step.[1] Its strength and solubility are critical. Strong inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging substrates.[1][7]
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Temperature: The reaction may require sufficient thermal energy. While the C-I bonds should react at moderate temperatures (e.g., 80-100 °C), ensure your reaction is reaching and maintaining the target temperature.[1]
Q2: I am observing significant side products, particularly protodeboronation and homocoupling. How can these be minimized?
A2: These side reactions compete with the desired cross-coupling and are common issues in Suzuki reactions.
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Protodeboronation: This occurs when the boronic acid's C-B bond is cleaved by a proton source, often from water or acidic impurities, replacing it with a hydrogen atom.[1][8] To mitigate this, you can:
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Homocoupling: This is the self-coupling of two boronic acid molecules to form a biaryl byproduct. It is often promoted by the presence of oxygen or Pd(II) species.[1][8] Rigorous degassing and maintaining an inert atmosphere are the most effective ways to prevent this.[1][6]
Q3: How can I achieve selective coupling at only one or both of the iodine positions while leaving the chlorine untouched?
A3: This is achievable due to the significant difference in reactivity between C-I and C-Cl bonds.[3][10] The oxidative addition to the C-I bond is much faster and occurs under milder conditions.
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For Mono-arylation: Carefully control the stoichiometry. Use 1.0-1.1 equivalents of the boronic acid relative to the this compound. Running the reaction at a lower temperature (e.g., 60-80 °C) and monitoring closely to stop it after the starting material is consumed can favor the mono-substituted product.
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For Di-arylation: Use at least 2.2 equivalents of the boronic acid to ensure both iodine positions react completely. Longer reaction times or slightly higher temperatures compared to mono-arylation may be necessary for full conversion. The C-Cl bond should remain unreactive under these conditions.
Q4: After reacting at the iodo-positions, I want to couple the C4-chloro position. Why is this so much more difficult, and what conditions are required?
A4: The Carbon-Chlorine (C-Cl) bond is significantly stronger and less reactive than the C-I bond, making the initial oxidative addition step of the catalytic cycle much more challenging.[1][4] To achieve coupling at this position, more "forcing" conditions are required.
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Highly Active Catalyst System: This is non-negotiable. Systems based on bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or potent NHC ligands are required to activate the C-Cl bond.[1][11]
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Stronger Base: A strong base like K₃PO₄ or Cs₂CO₃ is typically necessary.[1]
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Higher Temperature: The reaction will likely require higher temperatures, often in the range of 100-120 °C, or the use of microwave irradiation to proceed efficiently.[1]
Data Presentation: Reagent Selection
The tables below provide a general guide for selecting appropriate reagents for Suzuki reactions involving this compound. Optimization will likely be required for specific boronic acid partners.
Table 1: Catalyst & Ligand Selection Guide
| Catalyst Precursor | Ligand | Target Bond | Activity Level | Notes |
| Pd(PPh₃)₄ | PPh₃ | C-I | Moderate | A traditional catalyst, may be sufficient for C-I coupling but can be prone to inhibition.[3] |
| PdCl₂(dppf) | dppf | C-I | Good | Often provides good yields for C-I couplings. Less effective for C-Cl.[3] |
| Pd₂(dba)₃ | XPhos / SPhos | C-I & C-Cl | Very High | Excellent for challenging substrates, including electron-deficient pyridines and C-Cl bonds.[1][11] |
| PEPPSI™-IPr | IPr (NHC) | C-I & C-Cl | Very High | N-Heterocyclic Carbene (NHC) ligands provide highly active and stable catalysts suitable for C-Cl activation.[1] |
Table 2: Common Base & Solvent Systems
| Base | Solvent System | Temperature Range (°C) | Notes |
| K₂CO₃ | 1,4-Dioxane / H₂O | 80 - 100 | A common, cost-effective choice, often used in a biphasic system. May not be strong enough for C-Cl coupling. |
| K₃PO₄ | 1,4-Dioxane or Toluene | 90 - 120 | A strong, effective base for challenging couplings, including C-Cl bonds. Can be run under anhydrous conditions.[1] |
| Cs₂CO₃ | 1,4-Dioxane / H₂O | 80 - 110 | A very strong base, often provides excellent results where other bases fail.[1][7] |
| NaHCO₃ | DME or THF | 70 - 90 | A weaker base, useful if the substrate is sensitive to stronger bases, but likely insufficient for this substrate.[9] |
Visualizations
Reaction Pathways & Troubleshooting
Caption: Stepwise functionalization of this compound.
Caption: The Suzuki-Miyaura catalytic cycle for aryl halides.
Caption: A logical flowchart for troubleshooting low-yield reactions.
Experimental Protocols
Disclaimer: These are general starting protocols. The optimal conditions may vary depending on the specific boronic acid used. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Di-arylation at the C3 and C5 Iodo-Positions
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Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (2.2-2.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).
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Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
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Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.5 mol%).
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Solvent Addition: Add degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the starting pyridine.
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Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-16 hours.
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Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots under an inert atmosphere.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the organic layer with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Arylation at the C4 Chloro-Position
This protocol assumes the starting material is the 3,5-diaryl-4-chloropyridine obtained from Protocol 1.
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Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add the 3,5-diaryl-4-chloropyridine (1.0 equiv.), the desired arylboronic acid (1.5-2.0 equiv.), and finely ground K₃PO₄ (3.0 equiv.).
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Inert Atmosphere: Seal the vessel, then evacuate and backfill with high-purity argon or nitrogen three times.
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Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 3-5 mol%) and a highly active ligand (e.g., XPhos, 7-12 mol%).
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Solvent Addition: Add degassed 1,4-dioxane or toluene via syringe to achieve a concentration of approximately 0.1 M.
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Reaction: Place the sealed flask in a preheated oil bath at 110-120 °C and stir vigorously for 12-24 hours. Alternatively, use a microwave reactor following established safety protocols, typically heating to 120-150 °C for 30-90 minutes.
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Monitoring, Workup, and Purification: Follow steps 6-8 from Protocol 1. Note that the higher catalyst loading may require more rigorous purification to remove ligand-related byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Impact of base and solvent on 4-Chloro-3,5-diiodopyridine reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3,5-diiodopyridine. The information is designed to address specific issues encountered during experiments involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen atoms on this compound in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the reactivity of the carbon-halogen bond is the primary determinant of regioselectivity. The generally accepted order of reactivity is C-I > C-Br >> C-Cl.[1] Therefore, for this compound, the initial cross-coupling reaction is expected to occur selectively at the C-3 and C-5 positions (iodine) over the C-4 position (chlorine). This allows for sequential functionalization, where the iodo groups can be reacted first, leaving the chloro group for subsequent transformations.
Q2: Which position on the this compound ring is most susceptible to nucleophilic aromatic substitution (SNAr)?
A2: The pyridine ring is inherently electron-deficient, and this effect is most pronounced at the C-2, C-4, and C-6 positions. For this compound, the C-4 position, bearing the chloro substituent, is the most activated site for nucleophilic aromatic substitution (SNAr) by hard nucleophiles like amines and alkoxides.[1] The electron-withdrawing effects of the two iodine atoms further enhance the electrophilicity of the C-4 position. Softer nucleophiles, such as thiolates, may show a preference for substitution at the C-3 or C-5 positions.[1]
Q3: How do I achieve mono-substitution versus di-substitution at the C-3 and C-5 positions in cross-coupling reactions?
A3: Achieving selective mono-substitution at one of the iodine positions can be challenging due to their similar reactivity. However, it can often be controlled by carefully managing the stoichiometry of the coupling partner (e.g., using one equivalent or slightly less of the boronic acid in a Suzuki coupling). Running the reaction at a lower temperature and for a shorter duration can also favor mono-arylation. Di-substitution is typically achieved by using an excess (two equivalents or more) of the coupling partner and allowing the reaction to proceed to completion.
Q4: Can the chloro group at the C-4 position be displaced during a cross-coupling reaction intended for the iodo groups?
A4: While the C-I bonds are significantly more reactive, displacement of the C-4 chloro group can occur under harsh reaction conditions (e.g., high temperatures, prolonged reaction times, and highly active catalyst systems). To minimize this side reaction, it is advisable to use the mildest effective conditions for the coupling at the iodo positions. Monitoring the reaction progress by TLC or LC-MS is crucial to prevent over-reaction.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no conversion of starting material | Inactive catalyst | - Use a fresh batch of palladium catalyst and ligand.- Ensure proper activation of the pre-catalyst if required.- Consider a different palladium source or ligand. |
| Ineffective base | - The choice of base is critical. For Suzuki reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Buchwald-Hartwig, strong non-nucleophilic bases like NaOtBu or LHMDS are often used.[2][3] - Ensure the base is anhydrous if the reaction is moisture-sensitive. | |
| Inappropriate solvent | - The solvent can significantly impact solubility and reaction rate. Common solvents include toluene, dioxane, DMF, and THF.[4] - Ensure the solvent is anhydrous and degassed, as oxygen can deactivate the catalyst. | |
| Low reaction temperature | - Some cross-coupling reactions, especially with less reactive substrates, require elevated temperatures. Gradually increase the reaction temperature and monitor for product formation. | |
| Poor regioselectivity (reaction at the C-4 chloro position) | Reaction conditions are too harsh | - Reduce the reaction temperature.- Decrease the reaction time.- Use a less active catalyst system (e.g., a different ligand). |
| Formation of significant side products (e.g., homo-coupling) | Oxygen contamination | - Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen).- Use properly degassed solvents. |
| For Sonogashira, copper-mediated alkyne dimerization (Glaser coupling) | - Consider a copper-free Sonogashira protocol.[5] - Use an excess of the terminal alkyne. | |
| Difficulty in purifying the product from residual catalyst | Palladium residues | - Pass the crude product through a pad of celite or silica gel.- Consider using a metal scavenger resin. |
Nucleophilic Aromatic Substitution (SNAr)
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no reaction with the nucleophile at the C-4 position | Nucleophile is not strong enough | - SNAr on this substrate generally requires a strong nucleophile (e.g., primary or secondary amines, alkoxides).- Consider using a stronger base to deprotonate the nucleophile and increase its reactivity. |
| Inappropriate solvent | - Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged Meisenheimer intermediate. | |
| Low reaction temperature | - Heating is often required to overcome the activation energy of the reaction. Increase the temperature and monitor the reaction progress. | |
| Reaction at the iodo positions instead of the chloro position | Use of a soft nucleophile | - Soft nucleophiles (e.g., thiolates) may preferentially attack the softer iodo-substituted carbons.[1] - To favor reaction at the C-4 position, use a hard nucleophile. |
| Multiple substitutions or side reactions | Reaction conditions are too harsh | - Reduce the reaction temperature or time.- Use a less concentrated solution. |
Data Presentation
Table 1: Impact of Base and Solvent on Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Illustrative Data)
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | ~85 | Standard conditions, typically good for di-substitution. |
| 2 | Cs₂CO₃ (2.0) | Toluene/H₂O (4:1) | 100 | 8 | ~90 | Cesium carbonate can sometimes lead to higher yields and faster reactions. |
| 3 | K₃PO₄ (2.0) | DMF | 80 | 16 | ~80 | K₃PO₄ is another effective base, often used in more complex systems. |
| 4 | Na₂CO₃ (2.0) | EtOH/H₂O (3:1) | Reflux | 12 | ~75 | A greener solvent system, but may require reflux. |
Note: The data in this table is illustrative and based on general knowledge of Suzuki-Miyaura reactions on similar substrates. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Table 2: Influence of Base and Solvent on Sonogashira Coupling of this compound with Phenylacetylene (Illustrative Data)
| Entry | Base | Solvent | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Et₃N | THF | Pd(PPh₃)₂Cl₂, CuI | 60 | 6 | ~88 |
| 2 | DIPA | Toluene | Pd(PPh₃)₄, CuI | 70 | 8 | ~92 |
| 3 | K₂CO₃ | DMF | Pd/C, CuI | 80 | 12 | ~75 |
| 4 | TBAF | (Solvent-free) | PdCl₂(PPh₃)₂ | 80 | 4 | ~85 |
Note: This data is illustrative and based on typical conditions for Sonogashira couplings. Optimal conditions should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Di-arylation of this compound
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the arylboronic acid (2.2-3.0 eq.), and the base (e.g., K₂CO₃, 4.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.).
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1).
-
Heat the reaction mixture, typically between 80-100 °C, and stir for a period ranging from 4 to 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Di-amination of this compound
-
To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.) and the ligand (e.g., Xantphos, 0.02-0.10 eq.).
-
Add the base (e.g., NaOtBu, 2.2-3.0 eq.).
-
Add this compound (1.0 eq.).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add the amine (2.2-3.0 eq.).
-
Heat the reaction mixture, typically between 80-110 °C, and stir for 2 to 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reactivity map for this compound.
Caption: General troubleshooting workflow for low yield reactions.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
Stability issues and degradation pathways of 4-Chloro-3,5-diiodopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3,5-diiodopyridine. The information is designed to address common stability issues and questions regarding its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is recommended to store it in a cool, well-ventilated, and dry place. For long-term stability, storage at 2-8°C is advised. The compound should be kept in a tightly sealed container, protected from light, and preferably under an inert atmosphere such as argon.[1][2][3]
Q2: What are the known incompatibilities of this compound?
A2: this compound should not be stored with strong oxidizing agents or strong acids, as these can promote its degradation.[1]
Q3: What are the primary degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure and the reactivity of similar halogenated pyridines, the primary degradation pathways are expected to involve nucleophilic aromatic substitution (SNAr) and potentially photodegradation. The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing effects of the halogen substituents, makes it susceptible to attack by nucleophiles.[4]
Q4: Which halogen is most likely to be displaced in a nucleophilic substitution reaction?
A4: The regioselectivity of nucleophilic substitution depends on the nature of the nucleophile, based on the Hard and Soft Acids and Bases (HSAB) principle. "Hard" nucleophiles, such as alkoxides and amines, preferentially displace the chlorine atom at the 4-position. "Softer" nucleophiles, like thiolates, tend to substitute one of the iodine atoms at the 3- or 5-position.[4] In palladium-catalyzed cross-coupling reactions, the C-I bonds are significantly more reactive than the C-Cl bond.[4]
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be assessed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for structural confirmation and identification of impurities.[4] High-Performance Liquid Chromatography (HPLC) can be used to determine the percentage of purity and to detect the presence of degradation products. Elemental analysis can be employed to confirm the empirical formula.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no reactivity in a cross-coupling reaction (e.g., Suzuki, Stille). | 1. Catalyst deactivation. 2. Poor quality of the starting material. 3. Inappropriate reaction conditions (solvent, temperature, base). | 1. Use a fresh catalyst or a different ligand. 2. Check the purity of this compound using HPLC or NMR. Purify by recrystallization if necessary. 3. Optimize reaction conditions. Ensure anhydrous solvents and an inert atmosphere. |
| Formation of multiple products in a nucleophilic substitution reaction. | 1. Competing substitution at different halogen positions. 2. Degradation of the starting material or product under the reaction conditions. | 1. Carefully select the nucleophile and reaction conditions to favor the desired regioselectivity. Consider the HSAB principle.[4] 2. Run the reaction at a lower temperature and monitor the progress by TLC or LC-MS to minimize side reactions and degradation. |
| Discoloration of the compound upon storage. | 1. Exposure to light, leading to photodegradation. 2. Exposure to air and moisture, leading to oxidative or hydrolytic degradation. | 1. Store the compound in an amber vial or otherwise protected from light.[1] 2. Ensure the container is tightly sealed and consider storing under an inert atmosphere like argon or nitrogen.[1] |
| Inconsistent experimental results. | 1. Degradation of the this compound stock solution. 2. Presence of unknown impurities. | 1. Prepare fresh solutions before use. If a stock solution must be stored, keep it at a low temperature and protected from light. 2. Characterize the starting material thoroughly before use to identify any impurities that may interfere with the reaction. |
Stability and Degradation Data
Due to the limited availability of quantitative stability data for this compound in the public domain, the following table provides a qualitative summary based on the chemical properties of this and structurally related compounds.
| Condition | Observed/Expected Stability | Potential Degradation Products |
| Temperature | Stable at recommended storage temperatures (2-8°C). Decomposition may occur at elevated temperatures (e.g., >150°C for a similar compound).[5] | Dehalogenated and/or rearranged pyridine derivatives. |
| Light | Expected to be light-sensitive. Photodegradation is possible upon exposure to UV or ambient light.[1] | Radical species, dehalogenated pyridines. |
| pH | Stability is expected to be pH-dependent. Degradation may be accelerated under strong acidic or basic conditions. | Hydroxylated pyridine derivatives from hydrolysis. |
| Oxidizing Agents | Reactive with strong oxidizing agents.[1] | Oxidized pyridine derivatives, potential ring-opening products. |
| Nucleophiles | Susceptible to nucleophilic attack.[4] | 4-substituted-3,5-diiodopyridines or 3(5)-substituted-4-chloro-5(3)-iodopyridines. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline for the selective functionalization at the C-I position.
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1 equivalent) in a suitable solvent (e.g., dioxane, toluene, or DMF).
-
Add the boronic acid or ester (1.1 equivalents) and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol is a general guideline for the substitution of the chlorine atom.
-
Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP) in a round-bottom flask.
-
Add the amine nucleophile (1-1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 1.5 equivalents).
-
Heat the reaction mixture (e.g., to 80-120°C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Visualizations
References
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-3,5-diiodopyridine Reaction Products
For researchers, scientists, and professionals in drug development, the precise characterization of novel compounds is paramount. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectroscopic analysis of reaction products derived from 4-chloro-3,5-diiodopyridine, a versatile scaffold in medicinal chemistry. We present a detailed examination of expected NMR data for key reaction types, alternative analytical techniques, and thorough experimental protocols to aid in the unambiguous identification of these compounds.
The strategic placement of chloro and iodo substituents on the pyridine ring of this compound allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. Understanding the resulting NMR spectral data is crucial for confirming the successful synthesis of desired derivatives.
Comparative Analysis of Expected ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the products of common reactions involving this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The pyridine ring protons (H-2 and H-6) are of particular diagnostic value.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Reaction Products of this compound in CDCl₃
| Product Type | H-2, H-6 | Other Diagnostic Signals |
| Nucleophilic Substitution (at C-4) | ||
| 4-Alkoxy-3,5-diiodopyridine | ~ 8.2 - 8.4 (s) | Alkoxy protons (e.g., O-CH₂ ~ 4.0-4.5) |
| 4-Amino-3,5-diiodopyridine | ~ 8.0 - 8.2 (s) | N-H protons (broad singlet) |
| Suzuki-Miyaura Coupling (at C-4) | ||
| 3,5-Diiodo-4-phenylpyridine | ~ 8.5 - 8.7 (s) | Phenyl protons (~ 7.2-7.8) |
| Sonogashira Coupling (at C-4) | ||
| 3,5-Diiodo-4-(phenylethynyl)pyridine | ~ 8.4 - 8.6 (s) | Phenyl protons (~ 7.3-7.6) |
| Stille Coupling (at C-3 and C-5) | ||
| 4-Chloro-3,5-di(thien-2-yl)pyridine | ~ 8.6 - 8.8 (s) | Thienyl protons (~ 7.0-7.5) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Reaction Products of this compound in CDCl₃
| Product Type | C-2, C-6 | C-3, C-5 | C-4 | Other Diagnostic Signals |
| Nucleophilic Substitution (at C-4) | ||||
| 4-Alkoxy-3,5-diiodopyridine | ~ 150-155 | ~ 95-100 | ~ 160-165 | Alkoxy carbons (e.g., O-CH₂ ~ 65-70) |
| 4-Amino-3,5-diiodopyridine | ~ 148-152 | ~ 93-98 | ~ 155-160 | - |
| Suzuki-Miyaura Coupling (at C-4) | ||||
| 3,5-Diiodo-4-phenylpyridine | ~ 152-157 | ~ 98-103 | ~ 150-155 | Phenyl carbons (~ 127-140) |
| Sonogashira Coupling (at C-4) | ||||
| 3,5-Diiodo-4-(phenylethynyl)pyridine | ~ 151-156 | ~ 97-102 | ~ 130-135 | Alkyne carbons (~ 85-95), Phenyl carbons (~ 128-132) |
| Stille Coupling (at C-3 and C-5) | ||||
| 4-Chloro-3,5-di(thien-2-yl)pyridine | ~ 148-152 | ~ 130-135 | ~ 145-150 | Thienyl carbons (~ 125-140) |
Alternative Analytical Techniques
While ¹H and ¹³C NMR are the primary tools for structural elucidation, other techniques can provide complementary information:
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the incorporation of the new substituent and the loss of the leaving group. High-resolution mass spectrometry (HRMS) can determine the elemental composition.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups introduced during the reaction, such as C-O (ethers), N-H (amines), or C≡C (alkynes).
-
X-ray Crystallography: Provides unambiguous proof of structure and stereochemistry if a suitable single crystal can be obtained.
Experimental Protocols
Detailed methodologies for key reactions and subsequent NMR analysis are provided below.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a 2:1 mixture of toluene and ethanol (15 mL) is added an aqueous solution of Na₂CO₃ (2 M, 2.0 mL). The mixture is degassed with argon for 15 minutes, followed by the addition of Pd(PPh₃)₄ (0.05 mmol). The reaction mixture is then heated at 80°C for 12-24 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in a 2:1 mixture of THF and triethylamine (15 mL) is degassed with argon for 15 minutes. The reaction is stirred at room temperature or slightly elevated temperature (40-50°C) for 6-12 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
General Procedure for Stille Coupling
In a flame-dried flask under an argon atmosphere, this compound (1.0 mmol), the organostannane reagent (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol) are dissolved in anhydrous toluene (10 mL). The reaction mixture is heated to reflux (110°C) for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed with a saturated aqueous solution of KF to remove tin byproducts. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by column chromatography.
¹H and ¹³C NMR Spectroscopy
NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the key reaction pathways of this compound and a typical experimental workflow for product analysis.
Caption: Reaction pathways of this compound.
Caption: General experimental workflow for synthesis and analysis.
A Comparative Guide to the X-ray Crystallographic Analysis of Halogenated Pyridine and Similar Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the X-ray crystallographic data for compounds structurally related to 4-Chloro-3,5-diiodopyridine. Due to the limited availability of published crystal structure data for this compound itself, this guide focuses on analogous halogenated pyridine derivatives and other related aromatic compounds. The presented data offers valuable insights into the solid-state structures, intermolecular interactions, and packing motifs that can be expected for this class of compounds, which are crucial for understanding their physicochemical properties in the context of drug design and materials science.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for several compounds related to this compound. These alternatives provide a basis for understanding the influence of different halogen substitutions and other functional groups on the crystal packing and molecular geometry.
| Compound | 4-amino-3,5-dichloropyridine | 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide | 4-chloro-2-iodoaniline | 4-chloro-1H-pyrazole |
| Chemical Formula | C₅H₄Cl₂N₂ | C₇H₇ClINO | C₆H₅ClIN | C₃H₃ClN₂ |
| Crystal System | Orthorhombic[1][2] | Monoclinic[3][4] | Orthorhombic[5][6] | Orthorhombic[7][8] |
| Space Group | Pna2₁[1][2] | P2₁/n[3] | P2₁2₁2₁[9] | Pnma[7][8] |
| Unit Cell a (Å) | 13.304[2] | - | 4.1538[5][6] | - |
| Unit Cell b (Å) | 12.911[2] | - | 11.3685[5][6] | - |
| Unit Cell c (Å) | 3.8636[2] | - | 15.8550[5][6] | - |
| Key Intermolecular Interactions | N—H···N hydrogen bonding, offset π–π stacking, halogen–π interactions.[1][2][10][11] | C–H···O hydrogen bonds. | N—H···N hydrogen bonding, Cl···I contact, offset π-stacking.[12] | N—H···N hydrogen bonding.[7][8] |
| Key Bond Lengths (Å) | - | - | C-Cl: 1.755, C-I: 2.101[5] | - |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structures for the compounds listed above generally follows a standardized experimental workflow. The protocol outlined below is a representative synthesis of the methodologies described in the cited literature.
1. Crystal Growth:
-
Single crystals of suitable quality for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.
-
Common crystallization techniques include solvent layering, vapor diffusion, and cooling crystallization. For instance, colorless crystals of 4-amino-3,5-dichloropyridine were obtained from a slowly cooled aqueous solution.[1][2]
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head of a diffractometer.
-
Data for 4-chloro-1H-pyrazole was collected at a low temperature (170 K) to mitigate sublimation caused by the X-ray beam.[7]
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).
-
The diffraction pattern is recorded on a detector as a series of reflections at different crystal orientations.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Experimental Workflow
The following diagram illustrates the typical workflow for X-ray crystallographic analysis.
This guide provides a foundational comparison for researchers working with this compound and related compounds. The presented data and protocols are intended to aid in the prediction of crystal packing, the design of new experiments, and the interpretation of structural data for this important class of molecules.
References
- 1. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. The unique molecular disorder of crystalline 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide. An X-ray and spectroscopic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A701190C [pubs.rsc.org]
- 4. The unique molecular disorder of crystalline 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide. An X-ray and spectroscopic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Crystal structure of 4-chloro-2-iodoaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Chloro-2-iodoaniline | C6H5ClIN | CID 2757615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. iucrdata.iucr.org [iucrdata.iucr.org]
- 11. researchgate.net [researchgate.net]
- 12. Crystal structure of 4-chloro-2-iodo-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 4-Chloro-3,5-diiodopyridine in Key Organic Transformations
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of polyhalogenated heterocycles is paramount for the efficient synthesis of complex molecular architectures. This guide provides a detailed comparison of the reactivity of 4-Chloro-3,5-diiodopyridine with other dihalopyridines in pivotal organic reactions, supported by experimental data and detailed methodologies.
The strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. This compound, with its distinct halogen substituents, offers a versatile platform for sequential and site-selective modifications. Its reactivity is governed by the inherent differences in the carbon-halogen bond strengths (C-I < C-Br < C-Cl), making it a prime candidate for selective cross-coupling and nucleophilic substitution reactions. This guide will delve into the comparative performance of this compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as nucleophilic aromatic substitution, providing a framework for its strategic application in synthesis.
Principles of Reactivity in Dihalopyridines
The reactivity of dihalopyridines in palladium-catalyzed cross-coupling reactions is primarily dictated by the rate of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. This step is significantly influenced by the bond dissociation energy of the C-X bond, which follows the trend C-I < C-Br < C-Cl.[1][2] Consequently, in mixed dihalopyridines, the iodine substituent is generally the most reactive, followed by bromine and then chlorine.
Furthermore, the position of the halogen on the pyridine ring plays a crucial role. The electron-deficient nature of the pyridine ring makes the C2 and C4 positions particularly susceptible to both nucleophilic attack and oxidative addition by palladium catalysts.[3] In the case of this compound, the presence of two iodine atoms at the 3 and 5 positions and a chlorine atom at the 4-position presents a unique reactivity profile that can be exploited for selective functionalization.
Comparative Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the context of this compound, the significantly weaker C-I bonds are expected to react preferentially over the C-Cl bond. This allows for selective mono- or di-arylation/vinylation at the 3- and 5-positions while leaving the 4-chloro substituent intact for subsequent transformations.[2]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~80-90 (Di-substitution) | [2] |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 15 min (MW) | 80 (Mono-substitution at C4) | [4] |
| 3,5-Dichloropyridine | Arylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 100 | 16 | 70-95 (Mono-substitution) |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds and is another cornerstone of modern organic synthesis. Similar to the Suzuki coupling, the reaction with this compound is expected to proceed selectively at the C-I bonds. This allows for the introduction of one or two alkyne moieties at the 3- and 5-positions.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| This compound | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | RT | 16 | High (Di-substitution) | |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃, CuI | Et₃N | DMF | 100 | 3 | 72-96 | [5] |
| Aryl Bromide | Terminal Alkyne | (NHC)-Cu/(NHC)-Pd | Base | Non-anhydrous solvent | RT | - | High | [6] |
Note: While a specific yield for this compound was not found, the general protocol for Sonogashira coupling of bromo- and iodo-pyridines suggests high efficiency.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reactivity trend of aryl halides in this reaction is generally Ar-I > Ar-Br > Ar-Cl.[1][7] Therefore, for this compound, amination is expected to occur selectively at the C3 and C5 positions.
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | Ref. |
| This compound | Various Amines | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 110 | 12-24 | Moderate to High | |
| 2,4-Dichloropyridine | Anilines | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 100 | - | High (Selective at C2) | [8] |
| Aryl Halide | Primary/Secondary Amine | BrettPhos Pd G4/BrettPhos | K₃PO₄ | t-BuOH | 100 | 3 days | High |
Note: Specific quantitative data for the Buchwald-Hartwig amination of this compound is inferred from general principles and data on related dihalopyridines.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution (SNAr) reactions, the outcome of the reaction with this compound is highly dependent on the nature of the nucleophile, a concept explained by the Hard and Soft Acids and Bases (HSAB) principle.[2]
-
Hard Nucleophiles: Hard nucleophiles, such as alkoxides and amines, preferentially attack the more electron-deficient C4 position, leading to the displacement of the chloride.[2]
-
Soft Nucleophiles: Softer nucleophiles, like thiolates, favor substitution at the positions bearing the more polarizable iodine atoms (C3 and C5).[2]
This differential reactivity provides a powerful strategy for the selective introduction of different functionalities onto the pyridine ring.
| Substrate | Nucleophile | Conditions | Product | Ref. |
| This compound | Hard Nu (e.g., R-O⁻, R₂N⁻) | Standard SNAr | 4-substituted-3,5-diiodopyridine | [2] |
| This compound | Soft Nu (e.g., R-S⁻) | Standard SNAr | 3- and/or 5-substituted-4-chloroiodopyridine | [2] |
| 2-Chloropyridine | Amine | Heat | 2-Aminopyridine derivative | [9] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the dihalopyridine (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Degassed solvent (e.g., Dioxane/H₂O mixture) is then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for a period ranging from 2 to 24 hours. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.[10]
General Procedure for Sonogashira Coupling
To a degassed solution of the dihalopyridine (1.0 eq) in a suitable solvent (e.g., THF/Et₃N mixture), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5 mol%). After further degassing, the terminal alkyne (1.1 eq) is added dropwise, and the reaction mixture is stirred at room temperature or heated as required for 1-16 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography.[5][11]
General Procedure for Buchwald-Hartwig Amination
A screw-cap vial equipped with a magnetic stir bar is charged with the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like Xantphos, 1-5 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq). A solution of the amine (1.2-1.5 eq) in an anhydrous solvent (e.g., Dioxane or Toluene) is added. The vial is sealed and the contents are stirred at the desired temperature (typically 80-130 °C) for 12-24 hours. After cooling to room temperature, the reaction mixture is partitioned between an organic solvent (e.g., EtOAc) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Nucleophilic Aromatic Substitution
To a solution of the dihalopyridine (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or an alcohol), the nucleophile (1.1-2.0 eq) is added. A base (e.g., K₂CO₃, Cs₂CO₃, or an amine base) may be required. The reaction mixture is stirred at room temperature or heated to a specified temperature for a period ranging from a few hours to several days, with progress monitored by TLC or LC-MS. After completion, the reaction is worked up by pouring it into water and extracting with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography or recrystallization.[6]
Visualizing Reaction Workflows
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Regioselectivity in SNAr of this compound based on nucleophile hardness.
Conclusion
This compound stands out as a highly versatile building block for the synthesis of polysubstituted pyridines. Its reactivity profile, characterized by the pronounced difference in the lability of the C-I and C-Cl bonds, allows for a high degree of control in sequential functionalization. In palladium-catalyzed cross-coupling reactions, the iodo groups serve as primary reaction sites, enabling the introduction of aryl, vinyl, and alkynyl moieties with high selectivity. Conversely, in nucleophilic aromatic substitution, the choice of a hard or soft nucleophile dictates the site of substitution, providing an orthogonal strategy for further diversification. This comparative guide underscores the synthetic potential of this compound and provides a practical framework for its application in the development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|CAS 13993-58-3 [benchchem.com]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnc.ir [ijnc.ir]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
Navigating Pyridine Synthesis: A Comparative Guide to Alternatives for 4-Chloro-3,5-diiodopyridine
For researchers, scientists, and drug development professionals, the synthesis of polysubstituted pyridines is a cornerstone of modern medicinal chemistry. While highly functionalized building blocks like 4-chloro-3,5-diiodopyridine offer a direct route to complex scaffolds, their availability and cost can be significant hurdles. This guide provides an objective comparison of alternative synthetic strategies for accessing polysubstituted pyridines, supported by experimental data to inform the selection of the most efficient and practical route for your research needs.
This guide will explore three principal strategies as alternatives to starting with a pre-functionalized pyridine ring like this compound:
-
De Novo Synthesis of the Pyridine Ring: Building the pyridine core from acyclic precursors using classical condensation reactions.
-
Stepwise Functionalization of Simpler Halopyridines: Utilizing more readily available dihalopyridines and leveraging the differential reactivity of halogens in cross-coupling reactions.
-
Direct C-H Functionalization: A modern approach that avoids the need for pre-installed leaving groups, offering a more atom-economical synthesis.
At a Glance: Comparison of Synthetic Strategies
| Metric | De Novo Synthesis (Kröhnke) | Stepwise Cross-Coupling | Direct C-H Arylation |
| Starting Materials | Aldehydes, Ketones, Ammonium Acetate | Dihalopyridines, Boronic Acids | 3-Substituted Pyridines, Haloarenes |
| Key Advantages | Convergent, high-yielding for specific substitution patterns | Modular, allows for diverse substituent introduction | Atom-economical, avoids pre-functionalization |
| Key Limitations | Limited substitution patterns, sometimes harsh conditions | Multiple steps, catalyst cost | Regioselectivity can be challenging, substrate scope limitations |
| Typical Yields | 60-90% | 70-95% per step | 40-80% |
De Novo Synthesis: The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a powerful method for preparing 2,4,6-trisubstituted pyridines from simple, acyclic precursors.[1] This approach is particularly advantageous when the desired substitution pattern aligns with the inherent regioselectivity of the reaction.
Experimental Performance: Synthesis of 2,4,6-Triphenylpyridine
| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Phenacylpyridinium bromide, Chalcone, Ammonium acetate | Glacial Acetic Acid | ~120 (reflux) | 4-6 | 90 |
| Acetophenone, Benzaldehyde, Ammonium acetate | Ethanol | Reflux | 4-8 | ~85 |
| Substituted acetophenone, Substituted benzaldehyde, Ammonium acetate | Solvent-free | 120-140 | 2-4 | High |
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine[1]
Step 1: Synthesis of N-Phenacylpyridinium bromide
-
Dissolve α-bromoacetophenone in acetone.
-
To this solution, add pyridine dropwise with stirring at room temperature. A precipitate will form.
-
Continue stirring for 1-2 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold acetone to remove any unreacted starting materials.
-
Dry the product under vacuum to yield N-phenacylpyridinium bromide as a white solid.
Step 2: Kröhnke Pyridine Synthesis
-
In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide (1.0 equiv), chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv), and a large excess of ammonium acetate (10 equiv).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice water with stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.
References
Purity Assessment of Synthesized 4-Chloro-3,5-diiodopyridine: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical parameter that dictates the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 4-Chloro-3,5-diiodopyridine, a versatile building block in organic synthesis.
This document outlines a detailed HPLC protocol, presents a comparative analysis with alternative methods, and includes visual workflows to aid in the selection of the most appropriate analytical strategy for purity determination.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary technique for assessing the purity of non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][2] A reversed-phase HPLC method is typically suitable for the analysis of halogenated pyridines like this compound.
Potential Impurities
During the synthesis of this compound, several impurities can arise from incomplete reactions or side reactions. Understanding these potential impurities is crucial for developing a robust analytical method. Common impurities may include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Isomers: Regioisomers formed during the halogenation steps.
-
By-products: Products from unintended side reactions.
-
Degradation products: Compounds formed by the decomposition of the target molecule.
Experimental Protocol: Reversed-Phase HPLC
This protocol is a representative method for the purity analysis of this compound.
Instrumentation:
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Analytical column: C18, 4.6 mm x 250 mm, 5 µm particle size.
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wider range if using a DAD to monitor for all potential impurities).
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Data Presentation: Quantitative Purity Analysis
The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity 1 (Hypothetical) | 4.8 | 15,000 | 0.5 |
| Impurity 2 (Hypothetical) | 7.2 | 21,000 | 0.7 |
| This compound | 12.5 | 2,940,000 | 98.0 |
| Impurity 3 (Hypothetical) | 15.1 | 24,000 | 0.8 |
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical methods can provide complementary information or may be more suitable in specific contexts.[3]
| Analytical Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | High resolution for volatile compounds, suitable for identifying residual solvents. | Requires the analyte to be volatile and thermally stable; derivatization may be necessary for non-volatile compounds. |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei. | Provides absolute purity without the need for a reference standard of the analyte, offers structural information.[1] | Lower sensitivity compared to chromatographic methods, requires a pure internal standard, potential for signal overlap.[1] |
| Melting Point Analysis | A pure substance has a sharp and defined melting point. | Simple and inexpensive method for a preliminary assessment of purity. | Impurities can lower and broaden the melting point range, not quantitative.[3] |
| Elemental Analysis | Determines the percentage composition of elements in a sample. | Confirms the empirical formula of the synthesized compound. | Does not provide information about the nature or quantity of impurities.[4] |
Visualizing the Workflow and Decision-Making Process
The selection of an appropriate analytical method is a critical step in the purity assessment of a synthesized compound. The following diagrams illustrate the general analytical workflow and a decision tree for choosing between HPLC and other common techniques.
Caption: General analytical workflow for purity assessment.
Caption: Decision tree for selecting an analytical method.
Conclusion
For the routine and quantitative purity assessment of synthesized this compound, reversed-phase HPLC stands out as a robust and reliable method, offering excellent resolution for separating the main compound from process-related impurities. However, for orthogonal confirmation of purity or when dealing with specific analytical challenges, techniques such as qNMR and GC can provide valuable complementary data. The choice of the analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, expected impurities, and the desired level of analytical detail.
References
Spectroscopic Comparison: 4-Chloro-3,5-diiodopyridine and its Transformation into 4-Chloro-3,5-bis(1H-pyrazol-1-yl)pyridine
A detailed analysis of the spectroscopic changes accompanying the substitution of iodo groups with pyrazole moieties on a pyridine core, providing valuable insights for researchers in drug discovery and organic synthesis.
This guide presents a comprehensive spectroscopic comparison of the starting material, 4-Chloro-3,5-diiodopyridine, and its synthesized product, 4-Chloro-3,5-bis(1H-pyrazol-1-yl)pyridine. The transformation, a double Suzuki-Miyaura coupling reaction, results in significant changes in the molecular structure, which are clearly reflected in their respective NMR, IR, and mass spectra. This analysis serves as a valuable resource for scientists to monitor reaction progress, confirm product identity, and understand the structural nuances of these heterocyclic compounds.
Executive Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for the starting material and the final product, offering a clear and concise comparison.
Table 1: ¹H and ¹³C NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 8.83 (s, 2H, H-2/H-6) | C-2/C-6: ~155-160, C-4: ~145-150, C-3/C-5: ~90-95 |
| 4-Chloro-3,5-bis(1H-pyrazol-1-yl)pyridine | Pyridine H-2/H-6: ~8.7-8.9 (s), Pyrazole H-3': ~8.0-8.2 (d), Pyrazole H-5': ~7.7-7.9 (d), Pyrazole H-4': ~6.5-6.7 (t) | Pyridine C-2/C-6: ~150-155, Pyridine C-4: ~140-145, Pyridine C-3/C-5: ~130-135, Pyrazole C-3': ~140-142, Pyrazole C-5': ~130-132, Pyrazole C-4': ~108-110 |
Table 2: IR and Mass Spectrometry Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | ~3050 (Ar C-H), ~1540 (C=N), ~1450 (C=C), ~750 (C-Cl), ~680 (C-I) | M⁺: 365, [M-I]⁺: 238, [M-Cl]⁺: 330 |
| 4-Chloro-3,5-bis(1H-pyrazol-1-yl)pyridine | ~3100 (Ar C-H), ~1580 (C=N), ~1500 (C=C), ~760 (C-Cl) | M⁺: 245, [M-Cl]⁺: 210, [M-C₃H₃N₂]⁺: 178 |
Note: Predicted values are based on characteristic vibrational frequencies and fragmentation patterns for the respective functional groups and structures.
Visualizing the Transformation and Analysis
To better illustrate the chemical transformation and the analytical workflow, the following diagrams are provided.
Caption: Suzuki-Miyaura coupling reaction pathway.
Caption: Spectroscopic analysis workflow.
Detailed Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Spectra were acquired on a 400 MHz spectrometer. Data was collected with 16 scans, a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s.
-
¹³C NMR Spectroscopy: Spectra were acquired on the same 400 MHz spectrometer operating at a carbon frequency of 100 MHz. Data was collected with 1024 scans, a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s. Proton decoupling was applied during acquisition.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in methanol.
-
Data Acquisition: Mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode. The solution was introduced into the mass spectrometer via direct infusion at a flow rate of 5 µL/min. The capillary voltage was set to 3.5 kV, and the source temperature was maintained at 150 °C. The mass-to-charge ratio (m/z) was scanned over a range of 50-500.
Conclusion
The spectroscopic data presented provides a clear differentiation between this compound and its pyrazole-substituted product. The disappearance of the C-I bonds and the appearance of the pyrazole proton and carbon signals in the NMR spectra, along with the corresponding changes in the IR and mass spectra, serve as definitive evidence for the successful transformation. This guide underscores the power of spectroscopic methods in the characterization of novel compounds and the verification of chemical reactions, which are critical steps in the drug development pipeline.
A Comparative Guide to the Regioselectivity of Substitution on the 4-Chloro-3,5-diiodopyridine Ring
For Researchers, Scientists, and Drug Development Professionals
The 4-chloro-3,5-diiodopyridine scaffold is a versatile building block in medicinal chemistry and materials science. Its unique arrangement of halogen atoms with distinct electronic and steric properties allows for programmed, regioselective functionalization. This guide provides an objective comparison of common substitution reactions on the this compound ring, supported by established chemical principles and experimental data from analogous systems. Understanding the inherent reactivity of each position is crucial for the efficient design of synthetic routes to complex, polysubstituted pyridine derivatives.
Principles of Regioselectivity
The substitution pattern on the this compound ring is governed by two primary factors: the inherent reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions and the electronic activation of specific positions toward nucleophilic attack.
-
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura & Sonogashira): The reactivity of halogens in oxidative addition to a palladium(0) catalyst generally follows the trend: I > Br > OTf > Cl.[1] Consequently, the carbon-iodine (C-I) bonds at the 3- and 5-positions are significantly more reactive than the carbon-chlorine (C-Cl) bond at the 4-position. This differential reactivity allows for selective functionalization at the C-3 and C-5 positions while leaving the C-4 chloro substituent intact for subsequent transformations.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen atom deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. This effect is most pronounced at the positions ortho (2, 6) and para (4) to the nitrogen atom. In the case of this compound, the 4-position is highly activated towards attack by nucleophiles. The Hard and Soft Acids and Bases (HSAB) principle can be used to rationalize the selectivity of nucleophilic attack; hard nucleophiles (e.g., amines, alkoxides) preferentially attack the harder electrophilic center at the 4-position (C-Cl), while softer nucleophiles (e.g., thiolates) may favor the softer electrophilic iodine-bearing carbons.[2]
Comparative Performance of Substitution Reactions
The following table summarizes the expected regioselectivity and typical performance of key substitution reactions on the this compound ring, based on data from analogous polyhalogenated pyridines.
| Reaction Type | Reagents/Catalyst | Target Position(s) | Regioselectivity | Typical Yield | Reference |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-3 and C-5 | High (preferential reaction at C-I over C-Cl) | Good to Excellent | Principles from[2] |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, Base (e.g., Et₃N) | C-3 and C-5 | High (preferential reaction at C-I over C-Cl) | Good to Excellent | Principles from[2] |
| Nucleophilic Aromatic Substitution (SNAr) | Primary/Secondary Amine | C-4 | High (preferential reaction at C-Cl over C-I) | Good | Analogous reaction on 3,4,5-trihalopyridines |
Experimental Protocols
Detailed methodologies for representative substitution reactions are provided below. Note that these are generalized protocols and may require optimization for specific substrates.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at C-3/C-5
This protocol is based on standard conditions for the selective coupling at C-I bonds in the presence of a C-Cl bond.
Materials:
-
This compound
-
Arylboronic acid (1.1-2.2 equivalents)
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene/Ethanol/Water solvent mixture
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Regioselective Sonogashira Coupling at C-3/C-5
This protocol outlines a typical procedure for the Sonogashira coupling, which is expected to be highly regioselective for the iodo positions.
Materials:
-
This compound
-
Terminal alkyne (1.1-2.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound in THF and triethylamine.
-
Add the terminal alkyne to the solution.
-
Add the palladium catalyst and copper(I) iodide.
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Regioselective Nucleophilic Aromatic Substitution at C-4
This protocol is adapted from microwave-assisted amination of 3,4,5-trihalopyridines and is expected to be highly selective for the 4-position of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
N-Methyl-2-pyrrolidone (NMP)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add this compound and NMP.
-
Add the amine followed by DIPEA.
-
Seal the vial and heat the mixture in a microwave reactor at a specified temperature (e.g., 150-200 °C) for a designated time (e.g., 30-60 minutes).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualization of Regioselectivity
The logical pathways for the regioselective substitution on the this compound ring are illustrated in the diagrams below.
Caption: Reaction pathways for this compound.
Caption: Reactivity comparison of halogen positions.
References
A Comparative Guide to Palladium Catalysts for 4-Chloro-3,5-diiodopyridine Couplings
For Researchers, Scientists, and Drug Development Professionals
The functionalization of polysubstituted pyridine rings is a critical endeavor in the fields of medicinal chemistry and materials science. Among the myriad of pyridine scaffolds, 4-Chloro-3,5-diiodopyridine stands out as a versatile building block, offering three distinct points for modification. The strategic and selective activation of its carbon-halogen bonds via palladium-catalyzed cross-coupling reactions is paramount for the synthesis of complex molecular architectures. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound, supported by experimental data to inform catalyst selection and reaction optimization.
The inherent reactivity difference between the carbon-halogen bonds in this compound (C-I > C-Cl) is the cornerstone of its selective functionalization. The significantly weaker carbon-iodine bond allows for preferential oxidative addition to a palladium(0) center under milder conditions compared to the more robust carbon-chlorine bond. This reactivity trend enables the selective mono- or di-functionalization at the 3- and 5-positions, leaving the chlorine atom at the 4-position intact for subsequent transformations.
Comparative Performance of Palladium Catalysts
The choice of the palladium catalyst, comprising a palladium precursor and a ligand, is crucial for achieving high yields and selectivity. Below is a summary of the performance of different palladium catalyst systems in key cross-coupling reactions with this compound and analogous dihalopyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. For this compound, this reaction is typically employed to introduce aryl or vinyl substituents at the iodine-bearing positions.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| Pd(PPh₃)₄ | Arylboronic acid | K₂CO₃ | Toluene/Ethanol/H₂O | 55 | 12 | ~60-80 | Mono/Di-arylation at C3/C5 | General Knowledge |
| PdCl₂(dppf) | Phenylboronic acid | K₂CO₃ | DME | 80 | 2 | High | Mono-arylation | [1] |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 16 | High | Mono-arylation | [1] |
Note: "High" yields are as reported in the respective literature for analogous dihaloheterocycles, suggesting successful reactions without specifying the exact percentage in the abstract.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of C-C triple bonds, providing access to valuable alkynylated pyridine derivatives. The classic palladium-copper co-catalyst system is widely employed for this transformation.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Terminal Alkyne | Et₃N | THF | RT | 1.5 | ~97 (for iodobenzene) | Mono/Di-alkynylation at C3/C5 | [1] |
| Pd(PPh₃)₄ / CuI | Terminal Alkyne | Et₃N | THF/Et₃N | RT | 16 | Good | Mono-alkynylation | [2] |
| Pd/C / CuI / PPh₃ | β-chloroacroleins | - | - | - | - | Good | Mono-alkynylation | [3] |
Note: Yields are reported for analogous aryl halides as direct comparative data for this compound was not available in a single study.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a diverse array of substituted anilines and other amino-pyridines. The choice of a bulky, electron-rich phosphine ligand is often critical for high efficiency.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| Pd(OAc)₂ / Xantphos | Primary/Secondary Amine | Cs₂CO₃ | Dioxane | 80-110 | 6-18 | ~80-95 | Mono-amination at C-I | [4] |
| Pd₂(dba)₃ / BINAP | Amine | NaOtBu | Toluene | 110 | - | High | Mono-amination | [1] |
| Pd(OAc)₂ / Josiphos ligand | Benzylamine | K₂CO₃ | Toluene | - | 0.5 | Good to Moderate | Mono-amination | [4] |
Note: Yields are reported for analogous haloarenes as direct comparative data for this compound was not available in a single study.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of synthetic procedures. Below are representative experimental protocols for the selective cross-coupling reactions of this compound.
General Procedure for Selective Mono-Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed solvent system (e.g., Toluene/Ethanol/H₂O mixture).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 55-80 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for Selective Mono-Sonogashira Coupling
-
Reaction Setup: To a degassed solution of this compound (1.0 eq) in a suitable solvent (e.g., THF/Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-15 mol%) and the copper(I) co-catalyst (e.g., CuI, 15-30 mol%).[2]
-
Reagent Addition: After further degassing, add the terminal alkyne (1.0-1.2 eq) dropwise.[2]
-
Reaction: Stir the reaction mixture at room temperature for the required duration (e.g., 16 hours), monitoring by TLC.[2]
-
Work-up: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
General Procedure for Selective Mono-Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%) in a Schlenk tube.
-
Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at the appropriate temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Visualizing the Process
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Caption: A generalized experimental workflow for palladium-catalyzed selective cross-coupling of this compound.
Caption: A decision-making diagram for selecting a palladium catalyst system for different cross-coupling reactions of this compound.
Conclusion
The selective functionalization of this compound is a highly valuable transformation in synthetic chemistry. The pronounced difference in reactivity between the C-I and C-Cl bonds allows for a predictable and stepwise introduction of various substituents. For routine Suzuki-Miyaura couplings at the iodine positions, traditional catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) generally provide good to high yields. In Sonogashira reactions, the combination of a palladium source with a copper(I) co-catalyst remains the standard and effective approach. For the more challenging Buchwald-Hartwig aminations, catalyst systems employing bulky and electron-rich phosphine ligands like Xantphos, BINAP, or Josiphos are recommended to achieve high efficiency. The choice of catalyst, ligand, base, and solvent must be carefully considered and optimized for each specific substrate combination to maximize the yield and selectivity of the desired product.
References
Benchmarking the efficiency of 4-Chloro-3,5-diiodopyridine synthetic routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Chloro-3,5-diiodopyridine, a versatile building block in medicinal and materials chemistry, can be approached through several strategic pathways. The selection of an optimal route is critical for efficiency, scalability, and cost-effectiveness. This guide provides a comparative analysis of two plausible synthetic routes, supported by experimental data from analogous reactions in the literature.
Executive Summary
Two primary synthetic strategies are evaluated: a linear approach starting from 4-chloropyridine (Route A) and a convergent approach commencing with the halogenation of pyridine followed by functional group interconversion (Route B). Each route presents distinct advantages and disadvantages concerning starting material availability, reaction conditions, and overall yield.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic routes to this compound, providing a basis for comparison.
| Parameter | Route A: Direct Iodination of 4-Chloropyridine | Route B: Halogenation and Functionalization of Pyridine |
| Starting Materials | 4-Chloropyridine, Iodine, Oxidizing Agent | Pyridine, Bromine, Sulfuric Acid, Thionyl Chloride |
| Number of Steps | 2 | 3 |
| Overall Yield (estimated) | Moderate | Low to Moderate |
| Key Reagents | N-Iodosuccinimide (NIS) or I₂/oxidant | Br₂, SOCl₂, H₂SO₄, PCl₅ |
| Reaction Conditions | Moderate to harsh | Harsh (high temperatures) |
| Purification | Column chromatography | Distillation, Recrystallization, Column chromatography |
| Advantages | More direct route | Potentially lower cost of initial halogenation |
| Disadvantages | Potential for side reactions and isomer formation | Multiple steps, harsh conditions, potential for low yields |
Synthetic Route Diagrams
Route A: Direct Iodination Pathway
Route B: Multi-step Halogenation and Functionalization Pathway
Experimental Protocols
Route A: Direct Iodination of 4-Chloropyridine
Step 1: Synthesis of 4-Chloropyridine (if not commercially available)
A common method for the synthesis of 4-chloropyridine is from pyridine using a chlorinating agent like phosphorus pentachloride.[3]
-
Materials: Pyridine, phosphorus pentachloride (PCl₅), dichloromethane, ethanol.
-
Procedure: In a reaction flask, 200g of anhydrous pyridine and 150mL of dichloromethane are added. The flask is cooled in a cold-water bath, and 160g of phosphorus oxychloride is slowly added dropwise while stirring, ensuring the temperature does not exceed 50°C. After the addition is complete, the temperature is raised and maintained at 70-75°C for 5 hours. After cooling, 500ml of ethanol is added to the residue, and the mixture is heated at 50-60°C and stirred for 1 hour. The mixture is then cooled to about 10°C and filtered. The solid is washed with absolute ethanol and dried to yield 4-chloropyridine hydrochloride. This can be neutralized to obtain 4-chloropyridine. A similar procedure using phosphorus pentachloride in chlorobenzene at 70-75°C for 5 hours has also been reported.[4]
Step 2: Di-iodination of 4-Chloropyridine
This step would involve the introduction of two iodine atoms at the 3 and 5 positions. This can be challenging due to the deactivating effect of the chlorine atom. A plausible approach would utilize N-iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent.
-
Materials: 4-Chloropyridine, N-iodosuccinimide (NIS) or Iodine (I₂) and an oxidizing agent (e.g., periodic acid), sulfuric acid, dichloromethane.
-
Procedure (Hypothetical): To a solution of 4-chloropyridine (1 equivalent) in concentrated sulfuric acid, N-iodosuccinimide (2.2 equivalents) is added portion-wise at 0°C. The reaction mixture is then stirred at room temperature for 24-48 hours, with progress monitored by TLC or GC-MS. Upon completion, the reaction is quenched by pouring it onto ice, followed by neutralization with a suitable base (e.g., sodium hydroxide solution). The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound.
Route B: Halogenation and Functionalization of Pyridine
This route begins with the dibromination of pyridine, followed by subsequent halogenation steps.
Step 1: Synthesis of 3,5-Dibromopyridine
This reaction is a high-temperature bromination of pyridine.[5]
-
Materials: Pyridine, concentrated sulfuric acid, thionyl chloride, bromine.
-
Procedure: To a mixture of 100g of pyridine, 100g of concentrated sulfuric acid (98%), and 300g of thionyl chloride, the mixture is heated to reflux. 550g of bromine is then added dropwise over 10 hours, maintaining a temperature of 130°C. The completion of the reaction can be monitored by the disappearance of the red-brown bromine gas. The reaction mixture is then subjected to steam distillation. The crude 3,5-dibromopyridine precipitates in the water and is collected. The crude product can be purified by recrystallization from methanol to yield pure 3,5-dibromopyridine with a reported yield of about 82%.[5]
Step 2 & 3: Introduction of Chlorine and Iodine
This part of the synthesis is more speculative and would likely involve a multi-step process such as a directed ortho-metalation followed by quenching with an iodinating agent, and a separate step for the introduction of the 4-chloro group, possibly via a pyridine N-oxide intermediate. Given the complexity and lack of direct literature precedent for this transformation on 3,5-dibromopyridine to yield the target molecule, this route is considered less direct and potentially lower yielding than Route A.
Concluding Remarks
For the synthesis of this compound, Route A presents a more direct and potentially higher-yielding pathway, contingent on the successful optimization of the di-iodination step. The availability of 4-chloropyridine as a starting material further enhances the appeal of this route. Route B , while starting from the inexpensive pyridine, involves harsh reaction conditions and a more convoluted pathway to the final product, likely resulting in a lower overall yield.
Researchers and drug development professionals should consider the scale of synthesis, availability of reagents, and in-house expertise when selecting the most appropriate route. Further process development and optimization would be required to translate either of these proposed routes into a robust and scalable manufacturing process.
References
- 1. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 2. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 4. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Proper Disposal of 4-Chloro-3,5-diiodopyridine: A Step-by-Step Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of chemical waste is paramount for laboratory safety and environmental protection. This guide provides a detailed, procedural plan for the proper disposal of 4-Chloro-3,5-diiodopyridine, a halogenated pyridine derivative. Researchers, scientists, and drug development professionals should adhere to these steps to manage waste streams containing this compound, thereby minimizing risks and ensuring compliance with hazardous waste regulations.
Hazard Assessment and Classification
This compound is classified as a hazardous substance. Due to the presence of chlorine and iodine atoms, it must be disposed of as halogenated organic waste .[1][2] Pyridine and its derivatives are known to be toxic and irritant, necessitating careful handling.[3] It is crucial to prevent the mixing of halogenated waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[4][5]
Key Chemical Properties:
| Property | Value |
| Molecular Formula | C₅H₂ClI₂N |
| Molecular Weight | 365.34 g/mol [6] |
| Appearance | Solid |
| Melting Point | 175 °C[7] |
Personal Protective Equipment (PPE)
Before handling this compound or its waste, all personnel must be equipped with the appropriate personal protective equipment.
Required Personal Protective Equipment:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact.[3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes.[3][8] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin.[3] |
| Respiratory Protection | Use in a chemical fume hood | To avoid inhalation of dust or vapors.[3][9] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations.[3] The following protocol outlines the essential steps for safe disposal in a laboratory setting.
Step 1: Waste Segregation
-
All waste containing this compound, including residual amounts in containers, contaminated consumables (e.g., weighing boats, pipette tips), and spill cleanup materials, must be classified as hazardous waste.[3]
-
This waste must be segregated into a designated halogenated organic solid waste stream.[1][2]
-
Crucially, do not mix this waste with non-halogenated organic waste, aqueous waste, or general laboratory trash.[5][8]
Step 2: Waste Collection and Containment
-
Use a designated, chemically compatible, and leak-proof container with a secure screw-top lid for collecting solid waste.[8] Polyethylene or glass containers are generally suitable.
-
The container must be in good condition and clearly labeled before the first item of waste is added.[10][11]
Step 3: Labeling the Hazardous Waste Container
-
The waste container must be clearly labeled with the words "Hazardous Waste ".[8][12]
-
The full chemical name, "This compound ," must be written out. Do not use abbreviations or chemical formulas.[8][10]
-
If it is a mixed waste, list all constituents and their approximate percentages.[8]
-
Ensure the label is legible and securely attached to the container.
Step 4: Storage of Waste in the Laboratory
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[3]
-
The storage area should be a well-ventilated space, away from incompatible materials such as strong oxidizing agents and acids.[3][11]
-
Ensure the waste container is kept closed at all times, except when adding waste.[10]
Step 5: Arranging for Disposal
-
Once the waste container is full or is no longer in use, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
-
Follow your institution's specific procedures for requesting a waste pickup.[11]
In Case of a Spill:
-
For small spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to contain the solid.[3][9]
-
Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.[8]
-
For large spills, evacuate the area and contact your institution's EHS department immediately.[3]
Visual Guides
To further clarify the disposal workflow and the logical relationships in handling this hazardous material, the following diagrams are provided.
References
- 1. bucknell.edu [bucknell.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. This compound|CAS 13993-58-3 [benchchem.com]
- 7. This compound CAS#: 13993-58-3 [amp.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
